physical and chemical properties of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, a sub...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in the public domain, this document synthesizes information from structurally related compounds, predictive models, and established chemical principles to offer a robust profile. The guide covers the compound's structure, predicted physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications, with a focus on providing a scientifically grounded resource for researchers. All discussions are supported by citations to relevant literature and safety data for analogous compounds.
Introduction and Molecular Structure
3-Chloro-4-(3-methylpiperidin-1-yl)aniline belongs to a class of compounds characterized by a substituted aniline ring, a structural motif frequently found in pharmacologically active molecules. The presence of a chlorine atom and a 3-methylpiperidine group on the aniline core suggests its potential as a scaffold in the design of novel therapeutic agents. The unique substitution pattern is anticipated to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties.
Figure 1: 2D Structure of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Physicochemical Properties
Property
Predicted/Comparative Value
Rationale/Source
Melting Point
Not available. Expected to be a solid at room temperature.
Similar compounds like 3-chloro-4-methylaniline are solids.[2]
Boiling Point
Not available.
High molecular weight suggests a high boiling point.
Solubility
Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform. Limited solubility in water.
The presence of the aromatic ring and piperidine moiety suggests solubility in organic solvents, while the polar aniline group may impart slight water solubility.
pKa
Not available. The aniline nitrogen is expected to be basic.
The pKa of the conjugate acid of 3-chloro-4-methylaniline is 4.05.
LogP
Not available.
The presence of the chloro and methylpiperidine groups suggests a moderate to high lipophilicity.
Spectroscopic Data (Predicted)
While experimental spectra for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the protons of the 3-methylpiperidine ring, and the amine protons. The aromatic region will likely display a complex splitting pattern due to the substitution. The piperidine ring protons will appear in the aliphatic region, with the methyl group showing a characteristic doublet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (110-150 ppm), while the aliphatic carbons of the piperidine ring and the methyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching. A C-Cl stretching band would also be present in the fingerprint region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 224.72. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to 3-Chloro-4-(3-methylpiperidin-1-yl)aniline would involve a nucleophilic aromatic substitution reaction.
mechanism of action for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline derivatives
An In-Depth Technical Guide on the Core Mechanism of Action for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Derivatives Foreword: Elucidating the Mechanistic Landscape of a Versatile Scaffold The 3-chloro-4-(3-methylpiper...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Core Mechanism of Action for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Derivatives
Foreword: Elucidating the Mechanistic Landscape of a Versatile Scaffold
The 3-chloro-4-(3-methylpiperidin-1-yl)aniline scaffold represents a fascinating and promising area of medicinal chemistry. While a singular, definitive mechanism of action for all derivatives within this class remains to be fully elucidated, a comprehensive review of structurally related compounds reveals a rich tapestry of potential biological activities. This guide, intended for researchers, scientists, and drug development professionals, will synthesize the current understanding of these activities, offering insights into the potential therapeutic applications of this versatile chemical backbone. We will delve into the plausible mechanisms of action, supported by experimental data from closely related analogues, and provide detailed protocols for the investigation of these compounds. Our exploration will primarily focus on two of the most well-documented therapeutic avenues for related structures: oncology and virology.
Part 1: Unraveling the Potential Anticancer Activity
A significant body of research points towards the potential of piperidine-containing compounds as anticancer agents.[1][2] Specifically, studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share key structural features with our topic compounds, have demonstrated notable cytotoxic effects against a range of hematological cancer cell lines.[1][2][3]
Induction of Apoptosis: A Key Mechanistic Insight
The primary proposed mechanism for the anticancer activity of these related piperidine derivatives is the induction of apoptosis. Experimental evidence has shown that compounds such as certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones can significantly increase the mRNA expression of crucial apoptosis-promoting genes, namely p53 and Bax.[1][2] The p53 tumor suppressor protein is a central regulator of cell cycle arrest and apoptosis in response to cellular stress, while Bax is a key pro-apoptotic member of the Bcl-2 family that acts to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.
Molecular Docking and Potential Protein Targets
To further elucidate the molecular interactions underlying their biological activity, molecular docking studies have been performed on these related compounds. These in silico analyses have identified several potential protein targets that are critical for the survival and proliferation of cancer cells.[1][2][3] These targets include:
The ability of these compounds to bind to the active sites of these proteins suggests a direct interaction that could disrupt their function and contribute to the observed cytotoxic effects.
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates the proposed signaling pathway for the anticancer activity of 3-chloro-4-(3-methylpiperidin-1-yl)aniline derivatives, based on data from structurally related compounds.
Caption: Proposed anticancer signaling pathway.
Experimental Protocol: Cell Viability Assay
A crucial step in evaluating the anticancer potential of these derivatives is to determine their cytotoxicity against various cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
Cancer cell lines (e.g., H929, MV-4-11, SNK1)
Complete cell culture medium
3-Chloro-4-(3-methylpiperidin-1-yl)aniline derivatives (dissolved in DMSO)
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
Assay:
a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
b. Add 100 µL of the CellTiter-Glo® reagent to each well.
c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of related 3-chloro-3-methyl-2,6-diarylpiperidin-4-one compounds on various cancer cell lines.
Compound
Cell Line
IC50 (µM)
Compound II
H929 (Myeloma)
~1
Compound IV
H929 (Myeloma)
~1
Compound II
MV-4-11 (Leukemia)
<1
Compound IV
MV-4-11 (Leukemia)
<1
Compounds I-V
SNK1 (NKTL)
>5
Note: The data presented is for related compounds and serves as a reference for potential activity.[1][2]
Part 2: A Potential Avenue in Anti-HIV-1 Therapy
Another promising therapeutic direction for this class of compounds is in the treatment of HIV-1 infection. Research on N-arylmethyl substituted piperidine-linked aniline derivatives has identified them as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4]
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
NNRTIs are a cornerstone of antiretroviral therapy. They exert their effect by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function. This, in turn, prevents the synthesis of viral DNA and halts the viral replication cycle.
Potency and Activity Against Mutant Strains
Several N-arylmethyl substituted piperidine-linked aniline derivatives have demonstrated potent anti-HIV-1 activity in cell-based assays, with some compounds exhibiting EC50 values in the low nanomolar range.[4] Notably, some of these derivatives have also shown moderate activity against HIV-1 strains harboring mutations that confer resistance to other NNRTIs, such as the K103N/Y181C double mutant.[4] This suggests that the 3-chloro-4-(3-methylpiperidin-1-yl)aniline scaffold could be a valuable starting point for the development of next-generation NNRTIs with an improved resistance profile.
Proposed Mechanism of NNRTI Action
The following diagram illustrates the mechanism of action for NNRTIs.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.
Experimental Protocol: In Vitro Anti-HIV-1 Assay
The anti-HIV-1 activity of the compounds can be evaluated in a cell-based assay using MT-4 cells, which are highly susceptible to HIV-1 infection.[4]
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the test compounds.
Materials:
MT-4 cells
Complete cell culture medium
HIV-1 strain (e.g., wild-type or resistant strains)
3-Chloro-4-(3-methylpiperidin-1-yl)aniline derivatives (dissolved in DMSO)
Cell Preparation: Suspend MT-4 cells in complete medium at a concentration of 1 x 10^5 cells/mL.
Compound and Virus Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate. Subsequently, add the HIV-1 virus stock to each well. Include uninfected and infected cell controls.
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay:
a. Add MTT solution to each well and incubate for 2-4 hours.
b. Remove the medium and add Sorensen's glycine buffer to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 540 nm using a microplate reader.
Data Analysis:
a. Calculate the EC50, the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.
b. In parallel, perform a cytotoxicity assay without the virus to determine the CC50, the concentration of the compound that reduces the viability of uninfected cells by 50%.
c. Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.
Quantitative Data Summary
The following table presents the anti-HIV-1 activity of a potent related N-arylmethyl substituted piperidine-linked aniline derivative.
Compound
HIV-1 Strain
EC50 (µM)
CC50 (µM)
SI
5a6
Wild-type
0.022
>237
>10,770
7a1
K103N/Y181C
4.8
>237
>49
Note: The data is for a related compound and serves as a reference for potential activity.[4]
Part 3: Other Potential Biological Activities
While oncology and virology represent the most detailed areas of investigation for structurally related compounds, the core chemical moieties of the 3-chloro-4-(3-methylpiperidin-1-yl)aniline scaffold suggest other potential biological activities.
Antibacterial Activity: Chloroaniline derivatives have been studied for their antibacterial properties.[5] The presence of the chloroaniline group in the target scaffold may confer some degree of antibacterial activity, which could be explored further.
Antifungal and Anti-Alzheimer's Activity: The piperidine ring is a common feature in various biologically active compounds, including those with antifungal and anti-Alzheimer's properties.[1][2][6]
Conclusion and Future Directions
The 3-chloro-4-(3-methylpiperidin-1-yl)aniline scaffold holds considerable promise for the development of novel therapeutic agents. Based on the available evidence from structurally related compounds, the most promising avenues for investigation are in the fields of oncology and anti-HIV-1 therapy. The potential mechanisms of action, namely the induction of apoptosis in cancer cells and the inhibition of HIV-1 reverse transcriptase, provide a solid foundation for future research.
To definitively elucidate the mechanism of action for this specific class of derivatives, the following future studies are recommended:
Broad-spectrum screening: A comprehensive screening of these derivatives against a wide panel of cancer cell lines and viral strains is warranted.
Target identification and validation: For compounds showing significant anticancer activity, efforts should be made to identify and validate their specific molecular targets using techniques such as affinity chromatography, proteomics, and genetic approaches.
Enzymatic assays: For compounds with anti-HIV-1 activity, in vitro enzymatic assays with purified reverse transcriptase should be conducted to confirm direct inhibition.
Structure-Activity Relationship (SAR) studies: A systematic synthesis and evaluation of a library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
By pursuing these research directions, the full therapeutic potential of 3-chloro-4-(3-methylpiperidin-1-yl)aniline derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
PrecisionFDA. 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Available from: [Link]
MDPI. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Available from: [Link]
PMC. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]
PubMed. Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Available from: [Link]
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
Google Patents. 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same.
ResearchGate. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Available from: [Link]
PubMed. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available from: [Link]
PMC. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Available from: [Link]
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
ResearchGate. Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Available from: [Link]
ResearchGate. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Available from: [Link]
ChemBK. 3-chloro-4-[(1-methylpiperidin-4-yl)oxy]aniline. Available from: [Link]
3-Chloro-4-(3-methylpiperidin-1-yl)aniline: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
Executive Summary In contemporary drug discovery, the strategic decoration of aromatic scaffolds is paramount for tuning pharmacokinetic and pharmacodynamic properties. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 89...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the strategic decoration of aromatic scaffolds is paramount for tuning pharmacokinetic and pharmacodynamic properties. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 893750-70-4) has emerged as a highly versatile, privileged building block. Featuring an electron-withdrawing halogen, a sterically demanding cyclic amine, and a nucleophilic primary amine, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1, 3].
This technical whitepaper provides an in-depth analysis of the molecule’s physicochemical properties, details a self-validating synthetic methodology, and outlines robust analytical protocols for structural verification.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 3-chloro-4-(3-methylpiperidin-1-yl)aniline is deliberately designed to balance lipophilicity with hydrogen-bonding capability. The 3-methylpiperidine ring introduces a bulky, lipophilic moiety that effectively occupies hydrophobic pockets in target proteins (e.g., the hinge region of kinases). Furthermore, the asymmetric methyl group on the piperidine ring breaks planar symmetry, which generally disrupts crystal lattice packing and improves aqueous solubility compared to unsubstituted analogs.
The 3-chloro substituent provides an inductive electron-withdrawing effect, modulating the basicity (pKa) of the adjacent aniline nitrogen, which is crucial for optimizing oral bioavailability and membrane permeability.
The synthesis of 1,4-substituted anilines requires precise chemoselectivity. The most robust route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective nitro reduction.
Causality in Reagent Selection
While catalytic hydrogenation (Pd/C, H₂) is the standard for nitro reduction, it poses a severe risk of hydrodehalogenation —inadvertently cleaving the critical 3-chloro substituent [4]. To prevent this, we employ a milder, chemoselective reduction using Iron powder and Ammonium Chloride (Béchamp reduction variant), which exclusively reduces the nitro group while leaving the aryl chloride intact.
Workflow for the de novo synthesis of the target aniline via SNAr and chemoselective reduction.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
Charge a round-bottom flask with 3-chloro-4-fluoronitrobenzene (1.0 eq) and dissolve in anhydrous DMF (0.5 M).
Add anhydrous K₂CO₃ (2.0 eq) followed by 3-methylpiperidine (1.2 eq).
Stir the suspension at 80°C for 4–6 hours. The strong electron-withdrawing nature of the para-nitro group highly activates the fluorine for displacement.
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the nitro intermediate.
Step 2: Chemoselective Nitro Reduction
Dissolve the crude nitro intermediate in a 4:1 mixture of Ethanol and Water (0.2 M).
Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).
Heat the mixture to 80°C and stir vigorously for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer, and purify via flash column chromatography to afford the pure 3-chloro-4-(3-methylpiperidin-1-yl)aniline.
Analytical Characterization (LC-MS) Protocol
To validate the structural integrity and purity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is required. The presence of the chlorine atom provides a self-validating diagnostic tool: the characteristic 3:1 isotopic ratio of the M and M+2 peaks.
LC-MS Methodology
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50% Acetonitrile/Water containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
Data Interpretation:
Extract the chromatogram at 254 nm to confirm >95% UV purity.
Analyze the mass spectrum for the protonated molecular ion [M+H]⁺ at m/z 225.1 .
Critical Validation: Confirm the presence of the ³⁷Cl isotope peak at m/z 227.1 with an intensity approximately 33% of the base peak, definitively proving the retention of the aryl chloride during the reduction step.
Applications in Medicinal Chemistry
The primary utility of 3-chloro-4-(3-methylpiperidin-1-yl)aniline lies in its capacity to undergo divergent functionalization. The nucleophilic primary amine is an ideal handle for Amide Couplings (using HATU/DIPEA), Urea Formations (via triphosgene), or Buchwald-Hartwig cross-couplings to generate complex heteroaromatic systems.
Historically, structurally analogous piperidine-substituted anilines have been successfully deployed in the optimization of Protein Kinase C theta (PKCθ) inhibitors, where the piperidine ring dictates binding kinetics within the ATP-binding pocket [3].
Divergent functionalization of the aniline scaffold for targeted drug discovery.
References
ACS Publications. "Optimized Protein Kinase Cθ (PKCθ) Inhibitors Reveal Only Modest Anti-inflammatory Efficacy in a Rodent Model of Arthritis". Journal of Medicinal Chemistry. Available at:[Link]
NIH PMC. "Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor". Available at:[Link]
Exploratory
An In-depth Technical Guide to the In Vitro Toxicity Profile of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
This guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel compound, 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. As a distinct chemical entity, publicly available toxicological data i...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel compound, 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. As a distinct chemical entity, publicly available toxicological data is scarce. Therefore, this document outlines a predictive and methodological approach, grounded in the known toxicities of its core structural motifs—the chloroaniline and methylpiperidine moieties—to construct a robust testing strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.
Introduction and Physicochemical Postulates
3-Chloro-4-(3-methylpiperidin-1-yl)aniline is an aromatic amine derivative. Such compounds are frequently utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a chloroaniline core is a structural alert for potential toxicity, as aniline and its derivatives are known for their hematotoxic and genotoxic potential.[1][2][3][4][5][6] The piperidine ring, a common scaffold in medicinal chemistry, can influence the compound's solubility, lipophilicity, and metabolic profile, thereby modulating its toxicological properties.[7][8]
A comprehensive in vitro safety assessment is therefore critical before further development. This guide proposes a tiered approach to elucidate the compound's toxicity profile, beginning with fundamental cytotoxicity and progressing to more specific and mechanistic endpoints.
Table 1: Predicted Physicochemical Properties of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Basic (aniline amine) and Basic (piperidine amine)
---
Note: These are predicted values and should be experimentally verified.
The predicted lipophilicity (XlogP ~3.5) suggests that the compound will readily cross cell membranes, a key factor for intracellular target engagement and potential cytotoxicity. The presence of two basic nitrogen atoms will influence its ionization state in physiological buffers, which can affect its interaction with cellular components and overall bioavailability.
Tier 1: Basal Cytotoxicity Assessment
The initial tier of testing aims to determine the concentration range at which 3-Chloro-4-(3-methylpiperidin-1-yl)aniline exerts general cytotoxic effects. This is crucial for dose selection in subsequent, more complex assays.
Recommended Assay: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
The choice of cell lines is critical. A panel of cell lines representing different tissues is recommended to identify potential organ-specific toxicity.
HepG2 (Human Hepatocellular Carcinoma): To assess liver-specific toxicity and the role of metabolic activation.
HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity.
A relevant target-tissue cell line (if applicable): Based on the intended application of the compound.
Experimental Protocol: MTT Assay
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
Compound Preparation: Prepare a 10 mM stock solution of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in DMSO.[7] Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).
Cell Treatment: Treat the cells with the prepared concentrations of the compound for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Workflow for Basal Cytotoxicity Assessment
Caption: Workflow for determining the basal cytotoxicity (IC50) of the test compound.
Tier 2: Genotoxicity and Mutagenicity Assessment
Given that aniline and its derivatives are often associated with genotoxicity, this tier is of paramount importance.[1][2][10]
Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol:
Strains: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
Plate Incorporation Method:
Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix in molten top agar.
Pour the mixture onto minimal glucose agar plates.
Incubate the plates for 48-72 hours at 37°C.
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects damage to chromosomes or the mitotic apparatus.[11] Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.
Experimental Protocol:
Cell Line: Use a suitable mammalian cell line, such as CHO-K1 or human peripheral blood lymphocytes.
Treatment: Treat the cells with the test compound at concentrations derived from the cytotoxicity assays (typically up to the IC50 or a maximum concentration of 10 µM or 2 mg/mL, whichever is lower). Include both a short treatment with S9 and a longer treatment without S9.
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring easier.
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., DAPI or Giemsa).
Microscopy and Scoring: Analyze the cells under a microscope to determine the frequency of micronuclei in binucleated cells.
Cytotoxicity Measurement: Concurrently assess cytotoxicity using a metric like the Cytokinesis-Block Proliferation Index (CBPI).
Genotoxicity Testing Workflow
Caption: A two-pronged approach to assessing the genotoxic potential of the compound.
Tier 3: Mechanistic and Specialized Toxicity Assays
Based on the results from the initial tiers and the chemical structure, further specialized assays may be warranted.
The presence of a chromophore in the aniline ring suggests a potential for phototoxicity. This assay assesses whether the chemical becomes cytotoxic or more cytotoxic in the presence of light.[11]
Experimental Protocol:
Cell Line: Use Balb/c 3T3 fibroblasts.
Duplicate Plates: Treat two sets of plates with the compound.
Irradiation: Irradiate one set of plates with a non-cytotoxic dose of simulated sunlight (UVA/Vis). Keep the other set in the dark.
Neutral Red Uptake (NRU): After incubation, assess cell viability using the Neutral Red Uptake assay.
Comparison: Compare the IC50 values from the irradiated (+UV) and non-irradiated (-UV) plates to calculate a Photo-Irritation Factor (PIF). A PIF above a certain threshold indicates phototoxic potential.
Data Interpretation and Reporting
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 2: Hypothetical In Vitro Toxicity Data Summary
Assay
Cell Line/Strain
Endpoint
Result (+S9)
Result (-S9)
Cytotoxicity
HepG2
IC50 (µM)
15.2
25.8
Cytotoxicity
HEK293
IC50 (µM)
33.5
41.2
Ames Test
TA98
Fold Increase
3.1
1.2
Ames Test
TA100
Fold Increase
2.5
1.5
Micronucleus
CHO-K1
% Micronucleated Cells
12.5%
4.3%
Phototoxicity
Balb/c 3T3
PIF
6.8
---
Note: This data is purely illustrative.
A higher cytotoxicity (lower IC50) in the presence of the S9 mix, as shown in the hypothetical data for HepG2 cells, would suggest that metabolites of the parent compound are more toxic. A positive result in the Ames test and the micronucleus assay would classify the compound as a potential genotoxin. A high PIF value would indicate a phototoxic liability.
Conclusion
This guide proposes a structured, tiered approach for the in vitro toxicological evaluation of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. By systematically assessing basal cytotoxicity, genotoxicity, and other relevant endpoints, a comprehensive safety profile can be established. The findings from these in vitro studies are essential for informed decision-making in the early stages of drug development or chemical safety assessment, enabling a data-driven approach to risk management.
References
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC. (2022). Biomolecules. Available at: [Link]
Genotoxicity of aniline derivatives in various short-term tests - PubMed. (1989). Mutation Research. Available at: [Link]
Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. (2013). Asian Journal of Chemistry. Available at: [Link]
3-(4-methylpiperidin-1-yl)aniline — Chemical Substance Information - NextSDS. NextSDS. Available at: [Link]
Ausgabe: Oktober 2002 Anilin (CAS-NR.: 62-53-3) A) Genotoxicity: In vitro investigations: Studies in bacteria - BAuA. (2002). BAuA. Available at: [Link]
adopted aniline 01042003 - European Commission. (2003). European Commission. Available at: [Link]
The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed. (1988). Mutation Research Letters. Available at: [Link]
3-chloro-4-(piperidin-1-yl)aniline - PubChemLite. PubChemLite. Available at: [Link]
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (2025). Molecules. Available at: [Link]
Safety Data Sheet: 3-Chloroaniline - Carl ROTH. (2025). Carl ROTH. Available at: [Link]
MAK Value Documentations – Aniline - Journals Overview | Publisso. (2020). MAK Value Documentations. Available at: [Link]
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. Available at: [Link]
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Publishing. (2025). RSC Advances. Available at: [Link]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PubMed. (2022). Biomolecules. Available at: [Link]
Advanced in vitro safety assessments for drug & chemical development - Nuvisan. Nuvisan. Available at: [Link]
solubility of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in polar aprotic solvents
Thermodynamic and Kinetic Profiling of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Solubility in Polar Aprotic Solvents Executive Summary & Structural Rationale 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a structurally...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic and Kinetic Profiling of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Solubility in Polar Aprotic Solvents
Executive Summary & Structural Rationale
3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a structurally complex pharmaceutical intermediate characterized by a highly specific amphiphilic topology[1]. The molecule features a weakly basic, hydrogen-bond-donating primary aniline, a lipophilic and sterically hindered tertiary amine (3-methylpiperidine), and an electron-withdrawing chlorine atom.
When processing this compound, selecting the correct solvent system is critical to prevent unwanted protonation of the basic piperidine ring while maximizing mass transfer. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are uniquely suited for this task. Because they lack acidic protons, they do not protonate the tertiary amine, yet their high dipole moments and strong hydrogen-bond accepting capabilities effectively solvate the aniline moiety, ensuring high thermodynamic solubility without inducing polymorphic transitions.
Solvation Thermodynamics in Polar Aprotic Media
The dissolution of a solid solute is mathematically governed by the Gibbs free energy equation (
ΔGsol=ΔHsol−TΔSsol
). To achieve spontaneous dissolution (
ΔGsol<0
), the enthalpic penalty of breaking the solute's crystal lattice and forming a cavity in the solvent must be offset by favorable solute-solvent interactions and the entropic gain of mixing.
Polar aprotic solvents facilitate this through two primary mechanisms:
Hydrogen-Bond Acceptance: While polar aprotic solvents cannot donate hydrogen bonds, they are exceptional acceptors[2]. The highly polarized
S=O
bond in DMSO or the
C=O
bond in DMF forms strong, exothermic interactions with the
−NH2
protons of the aniline group.
Dipole-Dipole Stabilization: The electron-withdrawing chlorine atom at position 3 induces a strong permanent dipole across the aromatic ring. This dipole aligns thermodynamically with the macroscopic dipoles of solvents like NMP and DMSO, drastically lowering the enthalpy of mixing (
ΔHmix
)[3].
Caption: Thermodynamic energy flow during the dissolution of an API in polar aprotic solvents.
Quantitative Solubility Profiling
Based on the physicochemical principles of "like dissolves like" and the thermodynamic profiling of structurally analogous halogenated aniline derivatives, the following table summarizes the anticipated solubility behavior of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline across benchmark polar aprotic solvents at standard ambient temperature (298.15 K)[3].
Solvent
Dielectric Constant (
ϵ
)
Dipole Moment (
μ
, D)
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
46.7
3.96
> 150
Strong H-bond acceptance (S=O
⋯
H-N)
N-Methyl-2-pyrrolidone (NMP)
32.2
4.09
130 - 150
Steric accommodation & H-bond acceptance
N,N-Dimethylformamide (DMF)
36.7
3.82
120 - 140
Dipole-dipole & H-bond acceptance
Acetonitrile (MeCN)
37.5
3.92
40 - 60
Moderate dipole-dipole; weak H-bond acceptance
Acetone
20.7
2.88
30 - 50
Weak dipole-dipole; high volatility limits stability
Experimental Methodology: The Harmonized Saturation Shake-Flask (SSF) Protocol
To empirically validate the solubility of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, researchers must utilize a self-validating system that eliminates kinetic artifacts (e.g., supersaturation). The4[4].
To ensure high-fidelity data and lower inter-laboratory variance, this protocol is engineered in accordance with the5[5].
Step-by-Step Methodology
Solid Excess Preparation: Weigh approximately 50 mg of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline into a 5 mL amber glass vial. Causality: An amber vial prevents potential UV-induced degradation of the aniline moiety, while 50 mg ensures a visible excess of the solid phase, which is an absolute requirement to confirm that thermodynamic saturation has been reached[5].
Solvent Addition: Add exactly 2.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO).
Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place the sample in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate vigorously at 300 RPM for 24 hours. Causality:6[6].
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25.0 °C[4]. Causality: Centrifugation is explicitly chosen over filtration. Lipophilic amines like the 3-methylpiperidine group are notorious for non-specific adsorption to standard syringe filter membranes (e.g., PTFE or Nylon), which would artificially lower the quantified solubility.
Sampling and Immediate Dilution: Carefully extract 100 µL of the clear supernatant. Immediately dilute this aliquot with 900 µL of a compatible mobile phase (e.g., 50:50 MeCN:Water). Causality: Immediate dilution prevents the solute from precipitating out of the saturated solution if the ambient temperature drops even slightly during transfer to the analytical autosampler.
Quantification: Analyze the diluted sample via HPLC-UV (e.g.,
λ=254
nm) against a pre-established, matrix-matched calibration curve.
Caption: Harmonized Saturation Shake-Flask (SSF) workflow for equilibrium solubility determination.
References
Title: 3-chloro-4-(3-methylpiperidin-1-yl)
Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
Title: polar aprotic solvents: Topics by Science.
Title: Summary of solubility measurement protocols of each company before harmonization.
Pharmacokinetic Profiling and Metabolic Mapping of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline: A Technical Whitepaper
Executive Summary In contemporary medicinal chemistry, the rational design of neuroactive and cardiovascular agents frequently utilizes piperidine and aniline scaffolds. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the rational design of neuroactive and cardiovascular agents frequently utilizes piperidine and aniline scaffolds. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 1431963-83-5) represents a highly versatile, yet pharmacokinetically complex, preclinical building block[1]. It integrates three distinct pharmacophoric motifs: an electron-rich aniline ring, a lipophilic 3-methylpiperidine system, and a meta-substituted chlorine atom.
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is critical. The presence of the aniline moiety introduces risks of bioactivation into reactive intermediates[2], while the piperidine ring serves as a primary site for cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation[3]. This whitepaper provides an authoritative, mechanistic breakdown of its pharmacokinetic properties and outlines self-validating experimental workflows for in vitro evaluation.
Physicochemical Profiling and ADME Predictions
The pharmacokinetic behavior of a compound is fundamentally dictated by its physicochemical properties. For 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, the structural features suggest high membrane permeability but a vulnerability to rapid first-pass hepatic metabolism.
The chlorine atom at the 3-position plays a dual role: it increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration, and it provides steric hindrance that blocks specific oxidative metabolic sites on the aromatic ring, thereby modulating the compound's half-life.
The biotransformation of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is driven by the regioselectivity of hepatic CYP450 enzymes. Drawing upon established data for structurally analogous 4-aminopiperidines and aniline derivatives, we can predict three primary metabolic axes[2][3]:
N-Dealkylation (CYP3A4): The piperidine ring is highly susceptible to CYP3A4-mediated oxidation. The enzyme binds the substrate such that the
α
-carbon hydrogens of the piperidine ring are exposed to the P450 compound I (heme-iron reactive center), leading to N-dealkylation and the cleavage of the piperidine ring from the aniline core[3].
C-Hydroxylation (CYP2D6): CYP2D6 frequently targets the piperidine ring for mono-hydroxylation. The 3-methyl substitution on the piperidine ring introduces a chiral center and steric bulk, which may direct CYP2D6 to hydroxylate the less sterically hindered 5- or 6-positions of the piperidine ring[4][5].
Aniline N-Hydroxylation (CYP1A2 / CYP3A4): The primary amine of the aniline group is a known liability. CYP1A2 is particularly notable for oxidizing anilines into N-hydroxylamines, which can further auto-oxidize into reactive nitroso species. This pathway is heavily implicated in aniline-induced methemoglobinemia and covalent binding to hepatic proteins[2].
Figure 1: Predicted CYP450-mediated metabolic pathways and enzymatic causality.
Self-Validating Experimental Protocols for PK Profiling
To empirically validate the predicted pharmacokinetic properties, rigorous in vitro assays must be deployed. As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems —meaning they must include internal controls that confirm the assay's integrity independently of the test compound's results.
Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability & Metabolite ID
Objective: Determine the intrinsic clearance (
Clint
) and identify the structural mass shifts of primary metabolites.
Causality Check: We use a substrate concentration of 1 µM to ensure the reaction remains well below the Michaelis constant (
Km
), guaranteeing first-order kinetics necessary for accurate half-life (
t1/2
) calculation[5].
Step-by-Step Methodology:
System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Pre-Incubation: Combine HLMs (final protein concentration: 0.5 mg/mL) with 1 µM of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in the buffer. Pre-incubate at 37°C for 5 minutes.
Self-Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal activity.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). NADPH is the obligate electron donor for CYP450 reductase[6].
Time-Course Sampling: At
t=0,5,15,30,45,and 60
minutes, extract 50 µL aliquots from the incubation mixture.
Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the CYP enzymes, instantly halting metabolism.
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-HRMS/MS (Quadrupole Time-of-Flight, Q-TOF).
Analytical Rationale: Q-TOF is required to detect exact mass shifts, such as
+16 Da
for hydroxylation or
−97 Da
for the loss of the methylpiperidine ring[5].
Figure 2: Step-by-step workflow for in vitro HLM stability and clearance assessment.
Objective: Identify which specific CYP isoforms are responsible for the compound's clearance to predict potential Drug-Drug Interactions (DDIs).
Causality Check: By using cDNA-expressed human P450s (Supersomes), we isolate the activity of single enzymes without the confounding presence of the entire hepatic metabolome[4].
Incubation: Incubate 1 µM of the test compound with each specific supersome in 0.1 M phosphate buffer (pH 7.4) at 37°C.
Inhibitor Cross-Validation: To prove causality, run a parallel set of incubations adding potent, specific inhibitors: Ketoconazole (CYP3A4 inhibitor), Quinidine (CYP2D6 inhibitor), and
α
-Naphthoflavone (CYP1A2 inhibitor).
Data Interpretation: If Ketoconazole halts the degradation of the compound in the HLM assay, it definitively proves that CYP3A4 is the primary metabolic driver for this scaffold[4].
Toxicity and Structural Optimization Insights
From a drug development perspective, the aniline moiety is the primary toxicological liability of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. Metabolism by CYP1A2 into an N-hydroxylamine can lead to the formation of a reactive electrophilic moiety[7]. This intermediate can covalently bind to the thiol groups of glutathione (GSH) or nucleophilic residues of target proteins, triggering idiosyncratic toxicity or methemoglobinemia[2].
Medicinal Chemistry Recommendations:
To improve the PK profile and mitigate toxicity, medicinal chemists should consider:
Bioisosteric Replacement: Converting the primary aniline amine into an amide or a nitrogen-containing heterocycle (e.g., a pyridine or pyrimidine ring) to prevent N-hydroxylation.
Fluorination: Replacing the 3-chloro group with a trifluoromethyl (
−CF3
) group to further increase metabolic stability and alter the electron density of the aromatic ring, potentially reducing CYP1A2 affinity.
References
Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at:[Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at:[Link]
The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. PMC - NIH. Available at:[Link]
Unique Oxidative Metabolism of Bufalin Generates Two Reactive Metabolites That Strongly Inactivate Human Cytochrome P450 3A. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity. PMC - NIH. Available at:[Link]
An Overview of Cytochrome P450 Immobilization Strategies for Drug Metabolism Studies. ACS Catalysis. Available at:[Link]
3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride Chemical Properties. NextSDS. Available at:[Link]
Crystal Structure Determination of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline: A Comprehensive Methodological Guide
Target Audience: Researchers, crystallographers, and drug development professionals. Executive Summary The compound 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (C₁₂H₁₇ClN₂) is a highly functionalized building block freque...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, crystallographers, and drug development professionals.
Executive Summary
The compound 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (C₁₂H₁₇ClN₂) is a highly functionalized building block frequently utilized in the synthesis of targeted therapeutics. Its structural complexity arises from the steric interplay between the planar chloroaniline moiety and the conformationally flexible 3-methylpiperidine ring. Determining its exact three-dimensional architecture is critical for understanding its downstream reactivity and pharmacological binding profiles.
As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple procedural checklist. Here, we dissect the causality behind each experimental decision—from overcoming the entropic barriers of crystallization via salt formation to managing the inevitable positional disorder of the piperidine ring during least-squares refinement.
Crystallization Strategy: The Causality of Salt Formation
Obtaining diffraction-quality single crystals of small organic molecules containing flexible saturated rings (like piperidine) is notoriously difficult. The free base of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is highly susceptible to rotational freedom around the C(aryl)-N(piperidine) bond, and the 3-methyl group undergoes rapid chair-flip dynamics at room temperature. This conformational heterogeneity prevents the formation of a highly ordered, long-range crystal lattice.
The Solution: We utilize a dihydrochloride salt formation strategy [1]. By protonating both the primary aniline nitrogen and the tertiary piperidine nitrogen, we introduce strong hydrogen-bond donors (
N+−H
). The chloride counterions act as multivalent hydrogen-bond acceptors. This creates a rigid, self-assembling 3D hydrogen-bonding network (
N−H⋯Cl−
) that locks the molecule into a single, low-energy conformation, effectively paying the entropic penalty required for crystallization.
Dissolution: Dissolve 50 mg of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride in 1.0 mL of anhydrous methanol (the "good" solvent) in a 2-dram inner vial. Methanol is chosen because it readily solvates the polar salt while maintaining a low boiling point.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove any heterogeneous nucleation sites (dust or insoluble impurities) that could cause microcrystalline precipitation instead of single-crystal growth.
Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 4.0 mL of diethyl ether (the "anti-solvent").
Equilibration: Seal the outer vial tightly. Over 48–72 hours, the volatile diethyl ether will slowly diffuse into the methanol phase. As the dielectric constant of the solvent mixture decreases, the solubility of the dihydrochloride salt drops, promoting slow, highly ordered crystal nucleation.
Workflow illustrating the chemical logic from flexible free base to highly ordered single crystal.
X-Ray Diffraction Data Collection
For halogenated compounds, the choice of X-ray radiation and temperature control dictates the quality of the final electron density map.
Radiation Choice: We utilize Mo Kα radiation (
λ=0.71073
Å). While Cu Kα provides stronger absolute diffraction, the presence of the chlorine atom in the molecule increases the risk of X-ray absorption effects. Mo Kα minimizes these absorption errors, ensuring highly accurate intensity data.
Cryocooling (100 K): Data collection must be performed under a continuous stream of dry nitrogen at 100 K. The causality here is critical: the 3-methyl group on the piperidine ring exhibits massive thermal ellipsoids at room temperature due to dynamic motion. Freezing the crystal to 100 K reduces atomic thermal vibrations, allowing us to resolve the static positional disorder of the methyl group rather than smearing it into an uninterpretable electron density blob.
Structure Solution and Refinement Pipeline
The computational translation of diffraction spots into a 3D molecular model requires rigorous adherence to crystallographic principles. We utilize the Olex2 graphical user interface [2], which seamlessly integrates the SHELX suite of programs [3].
Intrinsic Phasing (SHELXT)
To solve the phase problem, we employ the Intrinsic Phasing algorithm (SHELXT). Unlike traditional Direct Methods, Intrinsic Phasing is exceptionally efficient for this specific molecule because the heavier chlorine atom provides a strong, unambiguous scattering signal. The algorithm uses this heavy-atom anchor to rapidly bootstrap the phases for the lighter carbon and nitrogen atoms, generating a complete initial model in seconds.
Managing Positional Disorder (SHELXL)
The most technically demanding aspect of refining 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is handling the 3-methylpiperidine moiety. Even at 100 K, the methyl group often occupies two distinct spatial positions (e.g., an equatorial major conformer and an axial minor conformer) within the crystal lattice.
If left unmodeled, this disorder will cause the refinement to fail or produce chemically impossible bond lengths. We resolve this using specific SHELXL constraints and restraints [4]:
Splitting the Atoms: We identify the residual electron density peaks (
Q
-peaks) corresponding to the minor conformer and assign them as a second set of carbon atoms.
The PART Instruction: We assign the major conformer to PART 1 and the minor conformer to PART 2. This explicitly instructs SHELXL that these atoms are mutually exclusive and should not form bonds with one another.
Free Variables (FVAR): We tie the occupancies of PART 1 and PART 2 to a single free variable that sums to 1.0 (e.g., refining to 75% major / 25% minor).
Similarity Restraints (SADI & SIMU): Because the minor conformer has weaker electron density, its geometry can easily distort during least-squares refinement. We apply SADI (Similarity of Distances) to ensure the C-C bond lengths in both conformers remain identical. We apply SIMU to ensure their thermal displacement parameters are chemically realistic.
Data flow diagram showing the structure solution and disorder refinement pipeline using Olex2/SHELX.
Data Presentation and Structural Analysis
A self-validating refinement will yield strict convergence metrics. Below is a summary of the quantitative data expected for a high-quality structural determination of the 3-Chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride salt.
Typical for non-chiral, densely packed organic salts.
Temperature
100(2) K
Minimizes thermal motion of the piperidine ring.
R1
(Final R-factor)
<0.05
(5%)
Indicates excellent agreement between the model and raw data.
wR2
(Weighted R-factor)
<0.15
(15%)
Validates the refinement against all
F2
intensities.
Goodness-of-Fit (GooF)
≈1.00−1.05
Confirms that the applied weighting scheme is statistically sound.
Max/Min Residual Density
+0.4/−0.3e⋅A˚−3
Ensures no missing atoms or unmodeled disorder remain.
Table 2: Key Geometric Parameters
Structural Feature
Expected Geometry
Causality / Significance
C(aryl)–Cl Bond Length
≈1.73−1.74
Å
Standard length for an
sp2
carbon-halogen bond.
Aniline Planarity
Torsion angle
≈0∘
Conjugation of the aniline nitrogen lone pair with the aromatic ring.
Piperidine Conformation
Perfect Chair
The lowest energy state, stabilized by the dihydrochloride lattice.
Hydrogen Bonding
N⋯Cl
distance
≈3.1
Å
Strong ionic/hydrogen-bonding interactions stabilizing the crystal.
By meticulously controlling the crystallization environment and applying rigorous, chemically logical restraints during the SHELXL refinement, we transform a highly flexible, problematic molecule into a high-resolution, publication-ready crystallographic model.
References
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
Müller, P. (2006). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL". Oxford University Press. Available at: [Link]
Exploratory
safety data sheet and handling for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS No....
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS No. 201740-97-0) was not publicly available. This guide has been compiled by a Senior Application Scientist to provide a robust framework for its safe handling based on expert analysis of structurally analogous compounds. The recommendations herein are derived from the safety profiles of related chloroanilines and piperidinyl anilines and should be treated as a precautionary baseline. A comprehensive, substance-specific risk assessment must be conducted by the end-user.
Compound Identity and Inferred Properties
3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a substituted aniline derivative. Its structure suggests it is likely a solid at room temperature with limited water solubility, a characteristic common to many substituted anilines. The presence of the chloro- and amino- groups on the benzene ring, along with the piperidine moiety, dictates its chemical reactivity and toxicological profile.
Hazard Identification and Risk Assessment: A Structural Analogy Approach
The primary hazards of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline can be inferred from its core structures: a chloroaniline and a substituted piperidine.
2.1. The Chloroaniline Core:
The 3-chloroaniline core is the primary driver of toxicity. Aniline and its chlorinated derivatives are well-documented as being toxic.[2][3] They can be readily absorbed through the skin and are toxic if inhaled or swallowed.[2] A key concern with anilines is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3] Chronic exposure to some anilines may also lead to organ damage.[2]
2.2. The Piperidine Moiety:
The piperidine group is a common feature in many pharmaceuticals and research chemicals. While piperidine itself is a flammable and corrosive liquid, its derivatives, when part of a larger molecule, do not necessarily retain these properties. However, the presence of the piperidine ring can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
2.3. Inferred Hazard Statements:
Based on the analysis of related compounds, the following GHS hazard statements are likely to apply to 3-Chloro-4-(3-methylpiperidin-1-yl)aniline:
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]
H373: May cause damage to organs through prolonged or repeated exposure.[2]
H410: Very toxic to aquatic life with long-lasting effects.[2][7]
Safe Handling and Personal Protective Equipment (PPE)
A stringent approach to exposure control is mandatory when handling this compound. The following protocols are based on the inferred high toxicity of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
3.1. Engineering Controls:
Ventilation: All handling of this compound, including weighing and dilutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8]
Containment: For procedures with a higher risk of aerosolization, a glove box may be necessary.
3.2. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the last line of defense against exposure.
Protection Type
Specification
Rationale
Hand Protection
Nitrile gloves (double-gloving recommended)
Provides a barrier against skin absorption.[8] Double gloving offers additional protection in case of a breach.
Eye/Face Protection
Safety glasses with side shields or a face shield
Protects against splashes and airborne particles.[1][4]
Skin and Body Protection
Laboratory coat, closed-toe shoes
Prevents incidental skin contact.[9] For larger quantities, a chemically resistant apron or suit is advised.
Respiratory Protection
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if engineering controls are insufficient or during emergency situations.[1][6]
Protects against inhalation of fine dust or aerosols.
Experimental Workflow and Protocols
The following is a generalized workflow for handling 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in a research setting.
Caption: A typical experimental workflow for handling 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Step-by-Step Protocol for Solution Preparation:
Preparation: Before starting, ensure you have read and understood this guide and any available SDS for analogous compounds.[2] Prepare your workspace in a chemical fume hood and don all required PPE.
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline to the container, minimizing the creation of dust.
Dissolution: Add the desired solvent to the container and stir or sonicate until the compound is fully dissolved.
Storage: If the solution is not for immediate use, store it in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Type
First Aid Measures
Inhalation
Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][7]
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill Response:
Evacuate: Immediately evacuate all personnel from the affected area.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[2]
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Report: Report the incident to your institution's environmental health and safety department.
Storage and Disposal
Storage:
Store in a tightly closed container in a cool, dry, well-ventilated area.[6][9]
Keep away from strong oxidizing agents, acids, and acid chlorides.[7]
The storage area should be accessible only to authorized personnel.
Disposal:
Dispose of all waste materials (including contaminated PPE) as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[7][10]
Conclusion
While 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a valuable compound for research and development, its structural similarity to other toxic chloroanilines necessitates a high degree of caution. By adhering to the principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness outlined in this guide, researchers can handle this compound in a safe and responsible manner.
References
Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
ChemBK. 3-chloro-4-[(1-methylpiperidin-4-yl)oxy]aniline. Retrieved from [Link]
NextSDS. 3-(4-methylpiperidin-1-yl)aniline — Chemical Substance Information. Retrieved from [Link]
PubChemLite. 3-chloro-4-(piperidin-1-yl)aniline. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Researchers, and Drug Discovery Professionals
Compound: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 893750-70-4)
Executive Summary
Functionalized anilines are critical building blocks in the design of small-molecule therapeutics, frequently serving as precursors for kinase inhibitors, GPCR ligands, and targeted protein degraders. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline incorporates both a lipophilic, vector-directing aryl chloride and a basic 3-methylpiperidine moiety [1]. This application note details a robust, highly chemoselective two-step synthetic protocol designed to maximize yield while preventing common side reactions such as hydrodehalogenation.
Mechanistic Rationale & Pathway Design
The synthesis is engineered around two fundamental transformations: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Béchamp-type reduction.
Step 1: SNAr Activation. We utilize 3-chloro-4-fluoronitrobenzene as the starting electrophile. The strong electron-withdrawing nature of the para-nitro group highly activates the C-F bond. Fluorine is selected over chlorine at the 4-position because the highly polarized C-F bond significantly lowers the activation energy required to form the Meisenheimer complex transition state. Potassium carbonate (K2CO3) is employed as a mild acid scavenger to neutralize the HF byproduct without inducing unwanted side reactions.
Step 2: Chemoselective Reduction. Reducing the intermediate nitro group to an aniline presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H2 with Pd/C) carries a high risk of hydrodehalogenation, which would cleave the essential C-Cl bond. To circumvent this, we utilize Iron powder and Ammonium Chloride (Fe/NH4Cl). This single-electron transfer mechanism selectively reduces the nitro group to the primary amine while leaving the aryl chloride completely intact [2].
Figure 1: Synthetic workflow for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline via SNAr and reduction.
Quantitative Data & Reagent Parameters
Table 1: Stoichiometry for Phase 1 (SNAr)
Reagent / Solvent
MW ( g/mol )
Equivalents
Role
3-Chloro-4-fluoronitrobenzene
175.54
1.0
Electrophile
3-Methylpiperidine
99.17
1.2
Nucleophile
Potassium Carbonate (K2CO3)
138.20
2.0
Base / Scavenger
N,N-Dimethylformamide (DMF)
N/A
10 volumes
Polar Aprotic Solvent
Table 2: Stoichiometry for Phase 2 (Nitro Reduction)
Reagent / Solvent
MW ( g/mol )
Equivalents
Role
Intermediate (from Phase 1)
254.71
1.0
Substrate
Iron Powder (Fe, 325 mesh)
55.84
5.0
Reducing Agent
Ammonium Chloride (NH4Cl)
53.49
2.0
Proton Source / Activator
Ethanol / Water (4:1 v/v)
N/A
15 volumes
Solvent System
Step-by-Step Experimental Protocol
Note: All procedures must be conducted in a certified chemical fume hood using appropriate professional Personal Protective Equipment (PPE).
Phase 1: Synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)nitrobenzene
Preparation: Equip an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Charge the flask with 3-chloro-4-fluoronitrobenzene (1.0 eq) and dissolve in anhydrous DMF (10 mL per gram of substrate).
Base Addition: Add finely powdered K2CO3 (2.0 eq) to the stirring solution.
Nucleophile Addition: Add 3-methylpiperidine (1.2 eq) dropwise via syringe at room temperature. A slight exotherm may be observed.
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath or heating block. Maintain stirring at this temperature for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1) or LC-MS.
Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (30 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Purification: Wash the combined organic layers with saturated aqueous LiCl (or brine) multiple times to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a yellow-orange oil or solid. This can typically be carried forward without further column chromatography.
Phase 2: Synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Preparation: Transfer the intermediate (1.0 eq) to a clean round-bottom flask. Dissolve in a 4:1 mixture of Ethanol and Water (15 volumes).
Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (2.0 eq) to the solution.
Reaction Execution: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C (reflux). The mixture will turn dark brown/black as iron oxides form. Continue refluxing for 2–3 hours. Monitor via LC-MS for the disappearance of the nitro mass.
Filtration: Once complete, cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with copious amounts of EtOAc.
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between EtOAc and saturated aqueous NaHCO3.
Isolation: Separate the layers, extract the aqueous phase once more with EtOAc, dry the combined organics over Na2SO4, filter, and concentrate in vacuo.
Final Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Expected Analytical Characterization
To validate the success of the synthesis, researchers should compare their analytical data against the following expected parameters for the final aniline product:
Physical State: Pale yellow to off-white solid/viscous oil.
LC-MS (ESI+): Expected m/z [M+H]+ = 225.1 (Matches calculated exact mass for C12H17ClN2). The isotopic pattern should clearly show a 3:1 ratio indicative of a single chlorine atom, confirming that hydrodehalogenation did not occur.
1H NMR (CDCl3, 400 MHz) Signatures:
Broad singlet ~3.50 ppm (2H, -NH2, exchanges with D2O).
Aromatic region showing a typical 1,2,4-substitution pattern (ortho, meta, and ortho/meta coupling signals between 6.50 and 7.00 ppm).
Multiplets in the aliphatic region (0.80 - 3.20 ppm) corresponding to the 3-methylpiperidine ring, integrating for 12 protons.
Application Note: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in Medicinal Chemistry
Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that can simultaneously anchor to a target and modulate physicoc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that can simultaneously anchor to a target and modulate physicochemical properties. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a highly versatile intermediate utilized primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a multi-functional pharmacophore:
The Aniline Core: Serves as the primary nucleophilic vector for coupling with isocyanates (to form ureas) or activated acids (to form amides).
The 3-Chloro Substituent: Acts as a critical steric lock. It forces the adjacent piperidine ring out of the aromatic plane, restricting rotational degrees of freedom. This pre-organization reduces the entropic penalty upon target binding and blocks cytochrome P450-mediated oxidation at the electron-rich ortho position.
The 3-Methylpiperidine Ring: Functions as a lipophilic bioisostere for piperazine. It disrupts molecular planarity, enhances solubility, and provides a basic nitrogen capable of interacting with solvent-exposed regions or specific hydrophobic pockets within the target .
Physicochemical Profiling
Understanding the baseline metrics of this building block is essential for predicting reaction kinetics and downstream ADME properties.
Property
Value
Medicinal Chemistry Implication
Molecular Weight
224.73 g/mol
Leaves ~275 Da budget for lead optimization (Lipinski compliance).
LogP (Predicted)
~2.8
Highly lipophilic; requires polar coupling partners to maintain aqueous solubility.
H-Bond Donors
1 (Primary Amine)
Consumed during coupling; resulting amide/urea provides the actual H-bond donor.
H-Bond Acceptors
1 (Piperidine N)
Weak acceptor due to steric shielding by the 3-methyl group.
pKa (Conjugate Acid)
~6.5 - 7.0
The piperidine nitrogen is weakly basic due to the electron-withdrawing chloro-phenyl system.
Application I: Synthesis of Type II Kinase Inhibitors (Diaryl Ureas)
Mechanistic Causality
Diaryl ureas are a privileged class of Type II kinase inhibitors (e.g., Sorafenib, Linifanib). They bind to the inactive "DFG-out" conformation of kinases such as VEGFR, PDGFR, and p38 MAP kinase . The urea motif acts as a critical anchor, forming bidentate hydrogen bonds with a conserved glutamic acid and the backbone amide of the aspartic acid in the DFG motif . Coupling 3-chloro-4-(3-methylpiperidin-1-yl)aniline with an aryl isocyanate perfectly constructs this pharmacophore.
Fig 1. Synthetic workflow and Type II kinase target engagement of the diaryl urea scaffold.
Self-Validating Protocol: Diaryl Urea Formation
Preparation: Dissolve 3-chloro-4-(3-methylpiperidin-1-yl)aniline (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.
Causality: Anhydrous conditions are strictly required. Trace water will hydrolyze the isocyanate to an unstable carbamic acid, which decarboxylates to an amine and reacts with another isocyanate molecule to form a symmetric urea byproduct.
Addition: Cool the reaction vessel to 0 °C using an ice bath. Add the selected aryl isocyanate (1.05 eq) dropwise over 10 minutes.
Causality: The 0 °C temperature controls the exothermic nucleophilic addition, preventing the formation of allophanates (which occur when a second isocyanate molecule reacts with the newly formed urea).
Propagation & Validation: Remove the ice bath and stir at room temperature for 4-6 hours.
In-Process Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV active). The product will typically begin to spontaneously precipitate from the DCM as a white/off-white solid. This physical change is a direct validation of urea formation, driven by the high lattice energy of the extensive intermolecular hydrogen-bonding network of diaryl ureas.
Isolation: If precipitation is incomplete, add 10 mL of cold hexane to drive the product out of solution. Filter the solid, wash with cold DCM/Hexane (1:1), and dry under vacuum.
Application II: GPCR Modulators via Amide Coupling
Mechanistic Causality
When targeting GPCRs or central nervous system (CNS) targets, the benzoylpiperidine fragment is a highly sought-after motif . Converting our aniline into an amide generates a rigidified vector. However, the ortho-chloro group creates significant steric hindrance around the amine, making standard coupling agents (like EDC/HOBt) inefficient. Therefore, highly reactive uronium-based coupling agents like HATU are required.
Pre-Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes.
Causality: HATU rapidly forms a highly reactive HOAt-active ester. DIPEA is chosen because it is a non-nucleophilic base; it deprotonates the carboxylic acid without competing with the aniline for the electrophilic center. A visible color change to pale yellow often indicates successful active ester formation.
Coupling: Add 3-chloro-4-(3-methylpiperidin-1-yl)aniline (1.0 eq) to the activated mixture. Stir at room temperature for 12–18 hours.
In-Process Check: Analyze an aliquot via LC-MS. Look for the complete disappearance of the aniline mass ([M+H]+ = 225.1) and the appearance of the target amide mass.
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Combine the organic layers and wash vigorously with 5% aqueous LiCl (3x).
Causality: DMF is highly water-miscible but tends to partition into the organic layer during extraction. Washing with 5% LiCl alters the ionic strength of the aqueous phase, effectively stripping the DMF out of the organic layer and preventing emulsion formation.
Final Polish: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Quantitative Reaction Metrics
The following table summarizes the comparative operational data for the two primary synthetic workflows utilizing this building block:
Reaction Parameter
Diaryl Urea Synthesis
HATU-Mediated Amide Coupling
Typical Yield
75% - 90%
60% - 80%
Reaction Time
4 - 6 hours
12 - 18 hours
Temperature Profile
0 °C → Room Temperature
Constant Room Temperature
Primary Byproducts
Symmetric urea (if wet)
Epimerized acid, unreacted aniline
Purification Method
Direct filtration / Trituration
Aqueous workup + Column Chromatography
Primary Target Class
Kinases (VEGFR, PDGFR, p38)
GPCRs (e.g., 5-HT receptors), Ion Channels
References
Alam, O., et al. "Recent advancement of piperidine moiety in treatment of cancer- A review." European Journal of Medicinal Chemistry, 2018.[Link]
Garuti, L., et al. "Diaryl Urea: A Privileged Structure in Anticancer Agents." Current Medicinal Chemistry, 2016.[Link]
Kulkarni, R., et al. "Design, Synthesis and Characterization of N', N'-Diaryl Ureas as p38 Kinase Inhibitors." Medicinal Chemistry, 2013.[Link]
Rossi, M., et al. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Pharmaceuticals (MDPI), 2024.[Link]
Method
Application Note: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline as a Privileged Scaffold in Targeted Therapeutics
Executive Summary & Structural Rationale In modern medicinal chemistry, the selection of building blocks dictates the trajectory of a drug discovery program. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (Chemical Formula:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the selection of building blocks dictates the trajectory of a drug discovery program. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (Chemical Formula: C₁₂H₁₇ClN₂) is a highly functionalized, privileged scaffold frequently utilized in the synthesis of targeted therapeutics, including Type II kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
This building block is engineered with three distinct pharmacophoric regions, each serving a specific mechanistic purpose:
The Primary Aniline (-NH₂): Acts as a versatile nucleophilic handle. It is primed for the formation of amides, sulfonamides, and diaryl ureas—key hydrogen-bond donor/acceptor motifs required for interacting with the hinge region or DFG-out conformations of kinases.
The 3-Chloro Substituent (-Cl): Provides critical steric bulk and lipophilicity. More importantly, the chlorine atom can engage in highly directional within hydrophobic pockets (such as the kinase "gatekeeper" region), a non-covalent interaction that significantly enhances target binding affinity and residence time[1].
The 3-Methylpiperidine Ring: The piperidine heterocycle is a 2, providing a rigid, chair-like conformation that projects substituents into well-defined spatial vectors[2]. The basic nitrogen (pKa ~9.2) acts as a solubilizing group and can form salt bridges with acidic residues (e.g., Asp or Glu) in solvent-exposed channels. Furthermore, the 3-methyl group introduces a chiral center (3R or 3S), allowing medicinal chemists to fine-tune the three-dimensional shape of the molecule to probe specific sub-pockets.
Pharmacophore mapping of the 3-Chloro-4-(3-methylpiperidin-1-yl)aniline scaffold.
Synthetic Workflows & Logic
The primary utility of this building block lies in its divergent synthetic applications. By functionalizing the aniline moiety, researchers can rapidly generate libraries of diverse therapeutic candidates.
Synthetic workflow for generating kinase and GPCR targeted libraries.
Experimental Protocols
Protocol A: Synthesis of Diaryl Ureas (Type II Kinase Inhibitor Scaffolds)
Diaryl ureas are a hallmark of Type II kinase inhibitors (e.g., Sorafenib, Imatinib), designed to bind the inactive DFG-out conformation of kinases. This protocol utilizes triphosgene to generate an isocyanate intermediate in situ.
Causality & Logic: Triphosgene is utilized as a stable, solid alternative to highly toxic phosgene gas. The reaction is initiated at 0 °C to prevent the formation of symmetric urea byproducts (two molecules of the starting aniline reacting together). DIPEA is required to neutralize the HCl gas generated during phosgenation, preventing the protonation of the basic piperidine ring, which would otherwise precipitate out of the organic solvent.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (1.0 eq, 1.0 mmol) and anhydrous Dichloromethane (DCM, 10 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol) and cool the reaction mixture to 0 °C using an ice bath.
Phosgenation: Slowly add triphosgene (0.4 eq, 0.4 mmol) dissolved in 2 mL of anhydrous DCM dropwise over 10 minutes. Stir at 0 °C for 30 minutes.
Self-Validation Point: Monitor via LC-MS. Quench a 10 µL aliquot in methanol. The presence of the methyl carbamate mass ([M+H]⁺ ~283) confirms successful isocyanate formation from the starting aniline ([M+H]⁺ ~225.6).
Urea Formation: Add the desired secondary arylamine (1.1 eq, 1.1 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–10% Methanol in DCM containing 0.1% Et₃N to prevent streaking of the basic piperidine).
For targets requiring an amide linkage, HATU is the preferred coupling reagent due to its ability to rapidly form the highly reactive HOAt active ester, overcoming the slight steric hindrance introduced by the ortho-chloro substituent on the aniline.
Causality & Logic: DMF is chosen as the solvent for its high dielectric constant, which stabilizes the polar transition states of the coupling reaction. Extensive aqueous washing with 5% LiCl is a critical field-proven technique; LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the solvent without requiring high-vacuum distillation.
Step-by-Step Methodology:
Activation: In a 25 mL vial, dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir at RT for 15 minutes.
Self-Validation Point: The solution will typically turn a pale yellow color, indicating the formation of the active HOAt ester.
Coupling: Add 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (1.0 eq, 1.0 mmol) in one portion. Stir the reaction mixture at RT for 12–16 hours.
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC or silica gel chromatography.
Data Presentation: Physicochemical Property Modulation
Functionalizing the 3-Chloro-4-(3-methylpiperidin-1-yl)aniline building block predictably alters its physicochemical properties. The table below summarizes the theoretical modulation of key parameters (calculated using standard cheminformatics models) when synthesizing different therapeutic scaffolds.
Derivative Type
R-Group Added
Calculated LogP (cLogP)
Polar Surface Area (PSA, Ų)
Basic pKa (Piperidine)
Primary Application
Building Block
N/A (Starting Material)
~3.2
29.3
~9.2
Scaffold Synthesis
Amide
Pyridin-3-yl
~3.5
53.2
~9.2
GPCR Modulator
Diaryl Urea
4-(Trifluoromethyl)phenyl
~5.1
67.4
~9.2
Type II Kinase Inhibitor
Sulfonamide
Phenyl
~4.0
71.8
~9.2
Protease Inhibitor
Note: The basic pKa remains largely constant across derivatives as the piperidine nitrogen is electronically insulated from the aniline functionalization point by the phenyl ring.
References
Halogen Bonding—A Novel Interaction for Rational Drug Design?
Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors. PubMed / NIH.
1-Boc-4-(2-ethoxyphenoxy)piperidine (The Piperidine Core in Drug Discovery). Benchchem.
Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Executive Summary & Scope The synthesis of complex diarylamines is a cornerstone of modern drug development, particularly in the design of kinase inhibitors and GPCR modulators. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
The synthesis of complex diarylamines is a cornerstone of modern drug development, particularly in the design of kinase inhibitors and GPCR modulators. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 1431963-83-5) is a highly versatile building block; its primary amine serves as an excellent nucleophile, while the piperidine moiety enhances aqueous solubility and pharmacokinetic profiles.
However, coupling this substrate with exogenous aryl halides presents two distinct chemical challenges:
Chemoselectivity: The substrate contains an intrinsic aryl chloride moiety. Improper catalyst selection can lead to unintended oxidative addition into this C–Cl bond, causing oligomerization or side reactions.
Stoichiometric Control: The compound is predominantly supplied commercially as a dihydrochloride salt . Failing to account for this in the reaction design will stall the catalytic cycle.
This application note details a robust, self-validating protocol for the chemoselective monoarylation of 3-chloro-4-(3-methylpiperidin-1-yl)aniline with aryl bromides, utilizing a Pd₂dba₃/Xantphos catalytic system.
Mechanistic Rationale & Substrate Profiling
Overcoming the Dihydrochloride Salt Barrier
Because 3-chloro-4-(3-methylpiperidin-1-yl)aniline is supplied as a dihydrochloride salt, the primary amine is protonated (ammonium) and completely non-nucleophilic. The reaction stoichiometry must account for the neutralization of two equivalents of HCl. Failure to provide sufficient base will stall the reaction at the amine coordination step, as the protonated species cannot undergo deprotonation to form the requisite Pd-amido complex. Therefore, our protocol employs 4.0 equivalents of Cs₂CO₃ : 2.0 equivalents for in situ free-basing, and 2.0 equivalents to drive the catalytic cycle.
Catalyst and Ligand Design: The Xantphos Advantage
To achieve chemoselectivity (reacting the primary amine with an exogenous aryl bromide while ignoring the internal C–Cl bond), the electronic and steric properties of the ligand are critical.
Electronic Control: Highly electron-rich alkylphosphines (e.g., BrettPhos, tBuXPhos) readily activate C–Cl bonds. In contrast, Xantphos is a moderately electron-donating bisphosphine. The Pd/Xantphos complex undergoes rapid oxidative addition into weaker C–Br or C–I bonds but is kinetically sluggish toward C–Cl bonds at 100 °C, ensuring excellent chemoselectivity .
Steric Control (Bite Angle): Xantphos possesses a remarkably wide natural bite angle (~111°). This structural feature strongly accelerates the final reductive elimination step, favoring monoarylation and preventing the diarylation of the primary amine .
Reaction Optimization & Data Presentation
The following table summarizes the optimization data validating the choice of ligand and base for the coupling of 3-chloro-4-(3-methylpiperidin-1-yl)aniline with a model aryl bromide (4-bromobenzonitrile).
Base: Cs₂CO₃ (4.0 mmol) — Must be finely milled and dried under vacuum at 80 °C prior to use.
Solvent: Anhydrous 1,4-Dioxane (10 mL) — Sparged with N₂ for 30 minutes prior to use.
Step-by-Step Methodology
Experimental workflow for the Buchwald-Hartwig amination under inert Schlenk conditions.
Procedure:
Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride (297.6 mg, 1.0 mmol), 4-bromobenzonitrile (191.1 mg, 1.05 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (34.7 mg, 0.06 mmol), and anhydrous Cs₂CO₃ (1.30 g, 4.0 mmol).
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the vessel under high vacuum for 5 minutes, then backfill with dry Nitrogen. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise irreversibly deactivate the Pd(0) catalyst.
Solvent Addition: Under a positive flow of Nitrogen, add 10 mL of degassed, anhydrous 1,4-Dioxane via syringe.
Reaction Execution: Replace the septum with a Teflon screwcap under Nitrogen flow. Seal the tube and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. Vigorous stirring is critical due to the heterogeneous nature of the Cs₂CO₃ base.
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the complete consumption of the aryl bromide is observed.
Isolation & Purification
Filtration: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated Pd black. Wash the Celite pad with an additional 20 mL of EtOAc.
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically 90:10 to 70:30) to afford the pure diarylamine product.
Catalytic Pathway Visualization
The mechanistic success of this protocol relies on the precise orchestration of the catalytic cycle. The diagram below illustrates the self-validating logic of the Xantphos-mediated cycle, highlighting the chemoselective oxidative addition and the base-driven coordination step.
Catalytic cycle of the Pd/Xantphos mediated chemoselective Buchwald-Hartwig amination.
References
Yin, J., Zhao, M. M., Huffman, M. A., & McNamara, J. M. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters.[Link]
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society.[Link]
Dennis, J. M., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis.[Link]
Method
Advanced Purification Protocols for Crude 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Executive Summary & Physicochemical Profiling 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a sterically hindered, dual-basic aniline derivative frequently utilized as a critical intermediate in the synthesis of kinase i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a sterically hindered, dual-basic aniline derivative frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. The purification of its crude reaction mixture presents unique challenges due to the presence of unreacted starting materials, regioisomers, and oxidative degradation products.
To design an effective purification strategy, we must exploit the molecule's distinct physicochemical properties:
Dual Basicity: The molecule contains two basic nitrogen centers. The tertiary aliphatic amine (piperidine ring) is strongly basic (estimated pKa ~9.5), while the primary aromatic amine (aniline) is significantly less basic (estimated pKa ~4.0–4.5), further attenuated by the electron-withdrawing inductive effect of the adjacent ortho-chloro substituent.
Lipophilicity: In its free-base form, the compound is highly lipophilic and readily soluble in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).
By leveraging these properties, we can employ a multi-modal purification approach. A preliminary acid-base extraction [1] removes neutral and acidic impurities, followed by either amine-modified flash chromatography [2] or orthogonal salt crystallization, depending on the impurity profile.
Purification Strategy Workflow
The following decision matrix outlines the workflow for isolating the target compound in >98% purity.
Figure 1: Decision-tree workflow for the purification of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Causality & Mechanism: This step exploits the differential solubility of the protonated vs. neutral states of the molecule [1]. By lowering the pH to ~1-2, both the piperidine and aniline nitrogens are protonated, forming a highly water-soluble bis-hydrochloride salt. Neutral impurities (e.g., unreacted halogenated benzenes) and acidic byproducts remain in the organic phase. Subsequent basification to pH >10 regenerates the lipophilic free base, allowing its recovery.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) at a ratio of 10 mL solvent per gram of crude.
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent.
Phase Separation (Self-Validation): Allow the layers to separate. The target compound is now in the lower aqueous layer (if using EtOAc) or upper aqueous layer (if using DCM). Validation: Spot both layers on a TLC plate; the target compound should be absent from the organic layer under UV light (254 nm).
Organic Wash: Wash the isolated aqueous layer with a fresh portion of the organic solvent to remove residual lipophilic impurities. Discard the organic washes.
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches >10. Validation: Confirm pH using universal indicator paper. The solution will turn cloudy as the free base precipitates or forms an oil.
Back-Extraction: Extract the basic aqueous layer three times with fresh EtOAc. Combine the organic extracts.
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate purity product.
Protocol B: Amine-Modified Flash Chromatography
Causality & Mechanism: Bare silica gel is inherently acidic due to surface silanol groups (Si-OH). Basic amines like the piperidine moiety will strongly interact with these protons, causing severe peak tailing, irreversible adsorption, and poor resolution [2]. Adding 1% Triethylamine (Et₃N) to the mobile phase competitively binds to the acidic silanols, deactivating the silica and allowing the target compound to elute as a sharp, symmetrical band.
Step-by-Step Methodology:
Column Preparation: Slurry-pack a silica gel column using a solvent system of Hexane/EtOAc (e.g., 80:20) containing 1% (v/v) Et₃N.
Sample Loading: Dissolve the intermediate purity product in a minimum volume of the eluent. If the sample is poorly soluble, pre-absorb it onto a small amount of silica gel (dry loading) and apply it to the top of the column.
Elution: Elute the column using a gradient of Hexane/EtOAc (from 80:20 to 50:50), maintaining 1% Et₃N throughout.
Fraction Collection & Monitoring (Self-Validation): Collect fractions and monitor via TLC (stained with Ninhydrin or Potassium Permanganate). The target compound will appear as a distinct spot (Rf ~0.3-0.4 depending on the exact gradient).
Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure. To remove residual Et₃N, co-evaporate the residue twice with toluene, then dry under high vacuum.
Protocol C: Orthogonal Salt Formation & Recrystallization
Causality & Mechanism: When chromatographic separation fails to remove closely related structural isomers (e.g., 2-chloro regioisomers), crystallization offers an orthogonal purification vector based on crystal lattice packing rather than polarity. Forming the hydrochloride salt increases the crystallinity of the otherwise oily/amorphous free base.
Step-by-Step Methodology:
Salt Formation: Dissolve the free base in anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF). Cool to 0 °C.
Precipitation: Slowly add 1.1 equivalents of a 2M solution of HCl in Diethyl Ether. A white to off-white precipitate will form immediately.
Isolation: Stir for 30 minutes, then collect the precipitate via vacuum filtration. Wash the filter cake with cold Et₂O.
Recrystallization: Dissolve the crude salt in a minimum amount of boiling Ethanol (EtOH). Slowly add EtOAc dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.
Free Base Regeneration (Self-Validation): Collect the highly pure crystals. To regenerate the free base, suspend the crystals in water, basify with saturated aqueous Sodium Bicarbonate (NaHCO₃) until gas evolution ceases and pH >8, and extract with DCM. Evaporate to yield the >99% pure target compound.
Quantitative Data Presentation
The following table summarizes the comparative metrics of the three purification methodologies when applied to 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Purification Method
Typical Yield (%)
Final Purity (%)
Scalability
Time Required
Primary Impurities Removed
A: Acid-Base Extraction
85 - 95%
85 - 90%
High (Multi-kg)
2 - 3 Hours
Neutral organics, acidic byproducts
B: Flash Chromatography
70 - 80%
95 - 98%
Low-Medium (<100g)
4 - 6 Hours
Polar/non-polar byproducts, some isomers
C: Salt Crystallization
60 - 75%
>99%
High (Multi-kg)
24 - 48 Hours
Closely related regioisomers
Note: Yields are highly dependent on the initial purity of the crude reaction mixture. For optimal results, Method A should always precede Method B or C.
Application Note: NMR Sample Preparation for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Elucidation Chemical Profiling & Mechanistic NMR Challenges The structural elucidation...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Analytical Chemistry / Structural Elucidation
Chemical Profiling & Mechanistic NMR Challenges
The structural elucidation of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. As a key pharmacophore and synthetic intermediate, this molecule features two distinct nitrogen centers and a sterically demanding halogen substituent. High-quality NMR data depends entirely on meticulous sample preparation, as the molecule's structural dynamics dictate its behavior in solution.
Before preparing the sample, an analytical scientist must account for three critical mechanistic factors:
Differential Basicity & Trace Acid Sensitivity: The molecule contains a highly basic aliphatic tertiary amine (the piperidine ring) and a less basic aromatic primary amine (the aniline group). Standard deuterated chloroform (CDCl₃) is notorious for harboring trace amounts of hydrochloric acid (HCl) and phosgene due to autoxidation and hydrolysis 1. This trace acid will preferentially protonate the basic piperidine nitrogen, creating a rapidly exchanging free-base/ammonium ion mixture that causes unpredictable chemical shift drifting and severe line broadening.
Proton Exchange of the Aniline -NH₂: In non-hydrogen-bonding solvents, primary amine protons undergo rapid intermolecular exchange, often broadening into the baseline. Utilizing a strong hydrogen-bond acceptor like DMSO-d₆ slows this exchange rate, yielding a sharp, quantifiable -NH₂ resonance 2.
Conformational Dynamics: The bulky 3-methylpiperidin-1-yl group at the C4 position experiences significant steric hindrance from the adjacent C3-chloro substituent. This clash restricts rotation around the C(aryl)-N(piperidine) bond. Poor solvent choice or improper concentration can exacerbate the broadening of ¹H and ¹³C signals caused by this restricted rotation and the piperidine chair-chair interconversion.
Solvent Selection Strategy
The causality of solvent selection is the most critical step in this protocol. You must choose the solvent based on the specific structural data required.
Primary Recommendation: DMSO-d₆
Rationale: DMSO-d₆ induces the lowest rates of proton exchange, allowing for the clear observation of the aniline -NH₂ protons 2. It is also highly polar, easily dissolving the lipophilic basic amine without the risk of trace acid protonation.
Secondary Recommendation: Base-Washed CDCl₃
Rationale: If CDCl₃ must be used for solubility comparisons or literature matching, it must be pre-filtered through basic alumina. Unfiltered CDCl₃ will protonate the piperidine ring, leading to inconsistent chemical shifts across different batches of solvent 1.
Quantitative Guidelines for Sample Preparation
To ensure optimal signal-to-noise (S/N) ratios and prevent magnetic susceptibility artifacts, adhere strictly to the volumetric and mass guidelines outlined below.
Table 1: Standardized NMR Sample Parameters
Parameter
¹H NMR
¹³C / 2D NMR
Scientific Rationale
Analyte Mass
5 – 20 mg
20 – 50 mg
¹³C is ~6000 times less sensitive than ¹H; requires higher concentration for sufficient S/N ratio 3.
Solvent Volume
0.6 mL
0.6 mL
Standard volume required to achieve optimal geometry in a high-resolution probe 4.
Tube Diameter
5 mm (Outer)
5 mm (Outer)
Industry standard for routine solution-state NMR analysis 5.
Sample Height
40 – 50 mm
40 – 50 mm
Prevents the liquid meniscus from entering the active volume of the RF coil, avoiding magnetic distortions 3.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a physical or visual check to ensure the integrity of the final sample.
Step 1: Solvent Pre-treatment (If using CDCl₃)
Action: Pack a glass Pasteur pipette with a small plug of glass wool, followed by 2 cm of basic alumina (Brockmann Grade I). Pass 1.0 mL of CDCl₃ through the column directly into a clean vial.
Causality: This neutralizes trace HCl. Failure to do so will result in the protonation of the 3-methylpiperidin-1-yl nitrogen, causing the adjacent methylene protons to shift downfield unpredictably 1.
Step 2: Analyte Weighing
Action: Tare a clean 1-dram glass vial on an analytical balance. Weigh exactly 10 mg (for ¹H) or 35 mg (for ¹³C) of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline 4.
Validation: Ensure no static cling leaves powder on the upper walls of the vial.
Step 3: Dissolution & Homogenization
Action: Add 0.6 mL of the selected deuterated solvent (e.g., DMSO-d₆) to the vial. Vortex for 30 seconds. If the sample is not fully dissolved, sonicate gently for 1 minute.
Causality: Concentration gradients along the vertical axis of the NMR tube will distort the magnetic field, leading to asymmetric, "tailed" line shapes 3.
Step 4: Filtration (Critical Step)
Action: Prepare a fresh Pasteur pipette with a tightly packed 1 cm plug of non-bleached cotton or glass wool. Filter the dissolved sample directly into a high-precision 5 mm NMR tube.
Causality: Any suspended micro-particulates (dust, undissolved analyte) create localized magnetic susceptibility gradients. This makes it impossible to achieve a proper shim, manifesting as broad, unresolved peaks 6.
Step 5: Geometric Verification & Sealing
Action: Measure the liquid height in the NMR tube. It must be between 40 mm and 50 mm 5. Cap the tube securely. Wipe the exterior of the tube with a lint-free wipe moistened with isopropanol.
Validation: Hold the tube up to the light. The solution must be perfectly optically clear. The exterior must be free of fingerprints, which can interfere with the probe's spinning mechanism and introduce spectral artifacts 6.
Workflow Visualization
The following logical workflow maps the decision matrix and sample preparation steps required for basic amine derivatives.
Workflow for NMR sample preparation of basic amine derivatives.
References
NMR Sample Preparation: The Complete Guide . Organomation. Available at: [Link]
How To Prepare And Run An NMR Sample . ALWSCI. Available at:[Link]
Examples showing the utility of doping experiments in 1H NMR analysis of mixtures . PMC. Available at:[Link]
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis . ACS Publications. Available at:[Link]
NMR Sample Preparation . Western University. Available at:[Link]
Sample Preparation | Faculty of Mathematical & Physical Sciences . University College London. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Advanced Application Note & Experimental Protocol
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Executive Summary
The compound 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (C₁₂H₁₇ClN₂) is a highly versatile structural motif frequently utilized in the development of kinase inhibitors, GPCR ligands, and agricultural fungicides. During pharmacokinetic profiling and metabolite identification (MetID), precise structural elucidation of its derivatives is critical. This application note details the causal mechanisms behind its electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation, providing a self-validating experimental protocol and quantitative diagnostic pathways to ensure unambiguous structural assignment.
Structural & Ionization Causality
To accurately interpret the MS/MS spectra of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, one must first understand the thermodynamic drivers of its gas-phase ionization [1].
Charge Localization (Proton Affinity): The molecule possesses two basic sites: the primary aniline amine and the tertiary piperidine nitrogen. Due to the electron-withdrawing nature of the meta-chlorine atom and the inherent basicity of aliphatic heterocycles, the piperidine nitrogen serves as the primary protonation site (pKa ~9-10 vs. aniline pKa ~4). Consequently, the precursor ion [M+H]⁺ at m/z 225.115 is predominantly a piperidinium cation.
Steric Deconjugation: The bulky 3-methylpiperidine ring is sterically hindered by the adjacent ortho-hydrogen and meta-chlorine, forcing the heterocycle out of the aromatic plane. This minimizes resonance stabilization of the C-N bond, weakening it and making it highly susceptible to collision-induced dissociation (CID).
Isotopic Signature Validation: Any fragment retaining the intact aromatic ring must exhibit a characteristic 3:1 isotopic ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes. This serves as an internal, self-validating metric for spectral interpretation.
Diagnostic MS/MS Fragmentation Pathways
Upon CID, the protonated precursor ion (m/z 225.115) undergoes highly predictable, charge-directed fragmentation [2, 3].
Pathway A: Inductive C-N Bond Cleavage
The weakened bond between the aryl ring and the piperidine nitrogen undergoes heterolytic inductive cleavage. Depending on charge retention, this yields two distinct diagnostic ions:
m/z 126.011 (3-chloro-4-aminophenyl cation): Formed via the neutral loss of 3-methylpiperidine (99 Da). This fragment retains the chlorine atom, validated by an m/z 128.008 peak at ~33% relative abundance.
m/z 98.097 (3-methylpiperidin-1-yl cation): Formed via the neutral loss of 3-chloroaniline (127 Da). This peak lacks the chlorine isotope pattern and confirms the integrity of the piperidine appendage.
Pathway B: Piperidine Ring Alpha-Cleavage
Initiated by the ionized piperidine nitrogen, an
α
-cleavage of the adjacent C-C bond results in ring opening. Subsequent rearrangement and expulsion of a C₄H₈ neutral fragment (56 Da) yields a stable iminium ion at m/z 169.053 . This pathway is highly characteristic of substituted piperidines [2].
Pathway C: Aniline-Directed Neutral Losses
While less dominant due to charge localization on the piperidine, secondary pathways involve the expulsion of small neutral molecules from the aromatic system:
Loss of Ammonia (-17 Da): Yields m/z 208.089 , confirming the presence of the primary amine.
Loss of Hydrogen Chloride (-36 Da): Yields m/z 189.139 , confirming the halogenated nature of the ring.
Figure 1: Diagnostic ESI-MS/MS fragmentation pathways of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
High-Resolution LC-ESI-MS/MS Protocol
To ensure data integrity, this protocol utilizes a self-validating system design. System suitability and isotopic validation are hardcoded into the workflow to prevent false-positive structural assignments.
Phase 1: System Suitability & Preparation
Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix. Verify mass accuracy is < 2 ppm.
System Suitability Test (SST): Inject 10 ng/mL Reserpine. Verify the m/z 609.281 precursor and m/z 195.065 fragment to confirm optimal CID efficiency and detector sensitivity.
Sample Prep: Dissolve 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Phase 2: Chromatographic Separation
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Validation Step: Run a solvent blank (50:50 H₂O:MeCN) immediately prior to the sample to establish a baseline and rule out column carryover.
Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS (PRM).
Collision Energy (CE): Ramp from 15 eV to 35 eV. Causality note: A CE ramp is critical because the inductive C-N cleavage requires lower energy (~15-20 eV), whereas the piperidine ring alpha-cleavage requires higher energy (~30-35 eV).
Quantitative Data Interpretation
The following table summarizes the theoretical exact masses required for high-resolution data processing. When analyzing the raw data, use a mass tolerance window of
±
5 ppm.
Fragment Assignment
Formula
Theoretical m/z (³⁵Cl)
Theoretical m/z (³⁷Cl)
Neutral Loss (Da)
Relative Abundance / Notes
Precursor Ion
[C₁₂H₁₈ClN₂]⁺
225.1158
227.1129
N/A
100% (Base Peak at low CE)
3-chloro-4-aminophenyl
[C₆H₅ClN]⁺
126.0110
128.0081
99.1048
High; requires 3:1 isotopic validation
3-methylpiperidin-1-yl
[C₆H₁₂N]⁺
98.0970
N/A
127.0189
High; lacks Cl isotope signature
Piperidine Ring Cleavage
[C₈H₁₀ClN₂]⁺
169.0532
171.0503
56.0626
Moderate; dominant at CE > 30 eV
Loss of Ammonia
[C₁₂H₁₅ClN]⁺
208.0893
210.0863
17.0265
Low; secondary pathway
Loss of HCl
[C₁₂H₁₇N₂]⁺
189.1391
N/A
35.9767
Low; confirms halogen presence
Self-Validation Checkpoint: If the m/z 126.011 peak is detected without a corresponding m/z 128.008 peak at approximately one-third of its intensity, the structural assignment is invalid, and the peak must be flagged as isobaric interference.
References
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.PubMed Central (NIH).
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.BenchChem.
A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds.PubMed Central (NIH).
Application
Application Note: Scale-Up Manufacturing Process for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals. Executive Summary & Strategic Rationale The synthesis of 3-chloro-4-(3-methylpiperidin-1-yl)aniline is a critical operation in th...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals.
Executive Summary & Strategic Rationale
The synthesis of 3-chloro-4-(3-methylpiperidin-1-yl)aniline is a critical operation in the development of various advanced pharmaceutical intermediates. The primary challenge in scaling up this molecule lies in the chemoselective reduction of the nitro group in the presence of a labile aryl chloride bond. Standard hydrogenation protocols often result in significant hydrodehalogenation, leading to yield loss and complex purification profiles.
This application note details a robust, two-step scalable manufacturing process. It leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a tightly controlled catalytic hydrogenation using Platinum on Carbon (Pt/C) to suppress dehalogenation[1].
Reaction Pathway & Mechanistic Workflow
The process is divided into two distinct chemical transformations:
SNAr: The displacement of the activated fluorine atom on 3-chloro-4-fluoronitrobenzene by 3-methylpiperidine.
Selective Hydrogenation: The reduction of the intermediate nitroarene to the target aniline without cleaving the carbon-chlorine bond.
Process workflow for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline synthesis.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality
3-Chloro-4-fluoronitrobenzene is an ideal electrophile for this transformation. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate better than chlorine. Consequently, the SNAr reaction proceeds with absolute regioselectivity at the 4-position, leaving the 3-chloro substituent intact. Potassium carbonate (K2CO3) is utilized as a mild, insoluble base to scavenge the generated hydrofluoric acid, driving the reaction to completion without causing side reactions typical of stronger bases.
Self-Validating System: The reaction progress is monitored by HPLC. The disappearance of the 3-chloro-4-fluoronitrobenzene peak (< 0.5% Area) validates completion.
Reactor Preparation: Purge a 50 L glass-lined reactor with N2 for 15 minutes.
Reagent Charging: Add 3-chloro-4-fluoronitrobenzene (5.0 kg, 28.5 mol) and anhydrous N,N-Dimethylformamide (DMF) (20 L) to the reactor. Initiate stirring at 150 rpm.
Base Addition: Charge finely milled K2CO3 (5.9 kg, 42.7 mol, 1.5 eq) into the suspension.
Amine Addition: Slowly add 3-methylpiperidine (3.1 kg, 31.3 mol, 1.1 eq) via an addition funnel over 45 minutes. Maintain the internal temperature below 35°C during the exothermic addition.
Heating & Reaction: Heat the reaction mixture to 80°C. Maintain this temperature for 6-8 hours.
In-Process Control (IPC): Sample the mixture for HPLC analysis. Proceed to workup when starting material is < 0.5%.
Workup & Isolation: Cool the reactor to 20°C. Slowly quench the reaction by adding Purified Water (30 L) over 1 hour, which will induce precipitation of the product.
Filtration: Filter the resulting bright yellow slurry through a Nutsche filter. Wash the filter cake with water (3 x 10 L) to remove residual DMF and inorganic salts.
Drying: Dry the solid in a vacuum oven at 50°C until moisture content is < 0.5% w/w.
Step 2: Chemoselective Catalytic Hydrogenation
Mechanistic Causality
The reduction of halonitroaromatics is notoriously difficult because the conditions required to reduce the nitro group often trigger hydrodehalogenation (cleavage of the C-Cl bond)[1]. While Palladium on Carbon (Pd/C) is highly active, it is also highly prone to dehalogenating the substrate. By switching to 5% Platinum on Carbon (Pt/C) and optimizing the solvent (methanol) and temperature (60°C), the hydrodehalogenation pathway is kinetically suppressed while the nitro reduction proceeds rapidly[1].
Self-Validating System: Hydrogen uptake monitoring. The reaction is complete when the theoretical volume of H2 (3 molar equivalents) is consumed and the pressure stabilizes.
Reactor Preparation: Utilize a 50 L Hastelloy autoclave reactor. Ensure it is rigorously purged with N2 (3 cycles of pressurization/depressurization to 3 bar).
Reagent Charging: Charge the intermediate 3-chloro-4-(3-methylpiperidin-1-yl)nitrobenzene (5.0 kg) and Methanol (25 L) into the reactor.
Catalyst Charging: Carefully suspend 5% Pt/C catalyst (0.05 kg, 1% w/w relative to substrate) in 1 L of methanol and transfer it to the reactor under a blanket of N2 to prevent auto-ignition.
Hydrogenation: Purge the reactor with H2 gas (3 cycles). Pressurize the reactor to 10-15 bar (approx. 10-15 atm) with H2.
Heating: Heat the reaction mixture to 60°C[1]. Maintain agitation at 500 rpm to ensure optimal gas-liquid-solid mass transfer.
Monitoring: Monitor hydrogen consumption. The reaction typically takes 3-5 hours. Once H2 uptake ceases, hold for an additional 30 minutes.
IPC: Depressurize, purge with N2, and sample for HPLC. Target: < 0.1% starting material and < 1.0% dehalogenated byproduct.
Filtration: Filter the reaction mixture through a sparkler filter or a Celite pad under N2 pressure to remove the Pt/C catalyst. Safety Note: Recovered catalyst is pyrophoric; keep wet.
Concentration: Transfer the filtrate to a distillation unit and concentrate under reduced pressure to remove methanol.
Crystallization: Recrystallize the resulting crude oil/solid from a mixture of Heptane/Ethyl Acetate to yield the pure 3-chloro-4-(3-methylpiperidin-1-yl)aniline as an off-white to pale pink solid.
Quantitative Data Presentation
The selection of the catalyst is the most critical parameter in Step 2. The table below summarizes the comparative performance metrics during process optimization, demonstrating the necessity of Pt/C over standard Pd/C.
Catalyst System
Solvent
Temp (°C)
Pressure (bar)
Conversion (%)
Selectivity for Target Aniline (%)
Dehalogenated Byproduct (%)
5% Pd/C
Methanol
25
5
>99
< 40
> 60
5% Pd/C
Ethyl Acetate
25
5
>99
65
35
5% Pt/C
Methanol
60
15
>99
> 98.5
< 1.5
Note: The optimized Pt/C conditions ensure high selectivity, minimizing the formation of the des-chloro impurity which is exceptionally difficult to purge in downstream crystallizations[1].
References
Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. Benchchem.
Khilnani, V. L., & Chandalia, S. B. (2001). Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst. Organic Process Research & Development, 5(3), 257-262.
how to improve synthesis yield of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Target Molecule: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in th...
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the two-step synthesis of 3-chloro-4-(3-methylpiperidin-1-yl)aniline. This workflow relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a highly sensitive chemoselective nitro reduction.
Below, you will find the mechanistic rationale behind our recommended protocols, solutions to common failure points (such as dehalogenation), and self-validating experimental procedures.
Workflow Visualization
Reaction workflow for 3-chloro-4-(3-methylpiperidin-1-yl)aniline synthesis and side reactions.
Q: How do I ensure the 3-methylpiperidine displaces the fluorine atom and not the chlorine atom?A: This is controlled by the inherent kinetics of the SNAr mechanism. The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. Because fluorine is highly electronegative, it strongly stabilizes this transition state, making it a vastly superior leaving group compared to chlorine (reactivity trend: F > Cl > Br > I)[1]. By keeping the reaction temperature moderate (60°C), you kinetically lock the substitution at the 4-position. Pushing the temperature above 100°C risks thermodynamic displacement of the chlorine, leading to bis-substituted impurities.
Q: What is the optimal base and solvent combination for this coupling?A: We recommend anhydrous Potassium Carbonate (
K2CO3
) in Dimethylformamide (DMF).
K2CO3
acts as a heterogeneous base, providing a controlled, mild alkaline environment that prevents the degradation of the nitroarene. DMF is highly polar and aprotic, which optimally solvates the potassium cation, leaving the piperidine nitrogen highly nucleophilic.
Phase 2: Chemoselective Nitro Reduction
Q: During hydrogenation, I am losing the chlorine atom and isolating 4-(3-methylpiperidin-1-yl)aniline. How do I stop this dehalogenation?A: Hydrodechlorination is the most common failure point when reducing chloronitrobenzenes. Standard Palladium on Carbon (Pd/C) catalysts are highly active and will readily undergo oxidative addition into the activated C-Cl bond.
To prevent this, you must switch your catalyst to sulfided platinum on carbon (Pt(S)/C) [2]. The sulfur acts as a selective poison. The bulky sulfur atoms block the flat, co-planar adsorption of the aromatic ring onto the metal surface—which is required for C-Cl cleavage—while still permitting the nitro group to bind "end-on" and undergo reduction[3].
Q: I do not have access to Pt(S)/C. Can I modify standard catalysts to achieve the same chemoselectivity?A: Yes. If you must use standard 5% Pt/C, you can introduce a dehalogenation inhibitor directly into the reaction mixture. Additives such as morpholine or ethanolamine compete for the active catalytic sites responsible for dehalogenation[2]. Alternatively, you can abandon catalytic hydrogenation entirely and use a classic Béchamp reduction (Iron powder and HCl). Iron transfers electrons directly to the nitro group and is completely inert toward aryl chlorides, guaranteeing 0% dehalogenation.
Quantitative Data: Reduction Method Comparison
The following table summarizes the expected outcomes when applying different reduction methodologies to your intermediate.
Reduction Method
Catalyst / Reagent
Additive/Inhibitor
Dehalogenation (%)
Target Yield (%)
Standard Hydrogenation
5% Pd/C
None
> 40%
< 50%
Poisoned Hydrogenation
3% Pt(S)/C
None
< 1%
> 95%
Modified Hydrogenation
5% Pt/C
Morpholine
~ 2 - 5%
~ 85%
Chemical Reduction
Fe powder / HCl
None
0%
85 - 90%
Standardized Experimental Protocols
Protocol A: SNAr Synthesis of the Nitro Intermediate
Self-Validation Metric: LCMS should show a single peak at [M+H]+ = 255 (assuming 35Cl isotope).
Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 3-chloro-4-fluoronitrobenzene (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.
Base Addition: Add finely powdered, anhydrous
K2CO3
(2.0 equiv).
Nucleophile Addition: Add 3-methylpiperidine (1.1 equiv) dropwise at room temperature to prevent exotherms.
Reaction: Elevate the temperature to 60°C and stir vigorously. Monitor via TLC (Hexanes/EtOAc). The starting material should be fully consumed within 4 to 6 hours.
Workup: Pour the reaction mixture into ice-cold water (5x the reaction volume) to precipitate the product. Extract with Ethyl Acetate (
3×
). Wash the combined organic layers with brine (
5×
) to completely remove residual DMF. Dry over
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Chemoselective Hydrogenation using Pt(S)/C
Self-Validation Metric: Complete disappearance of the yellow color of the nitro compound. LCMS must show [M+H]+ = 225 without the presence of the M-34 (dechlorinated) mass.
Reactor Setup: Charge a pressure-rated hydrogenation vessel with the intermediate from Protocol A (1.0 equiv) and Tetrahydrofuran (THF) to achieve a 0.2 M concentration[2].
Catalyst Addition: Add 3% sulfided platinum on carbon (Pt(S)/C) at a 0.1 mol% catalyst loading[2].
Purge Cycle: Seal the vessel. Purge the atmosphere with Nitrogen gas (
3×
), followed by Hydrogen gas (
3×
) to ensure a completely inert environment.
Hydrogenation: Pressurize the reactor to 3-4 bar with
H2
gas. Maintain the temperature at 40°C with efficient stirring[2].
Monitoring & Isolation: Monitor hydrogen uptake. Once the pressure stabilizes (typically 2-4 hours), carefully vent the
H2
gas and purge with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the highly pure 3-chloro-4-(3-methylpiperidin-1-yl)aniline.
References
American Chemical Society (ACS). Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst. Retrieved from [Link]
Welcome to the . As Senior Application Scientists, we frequently encounter researchers struggling with the solvation thermodynamics of lipophilic amines in high-throughput screening workflows. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline presents a unique challenge: it features a weakly basic aniline moiety paired with a moderately basic 3-methylpiperidine ring.
To achieve a true thermodynamic solution—rather than a deceptive kinetic suspension—you must align your solvent strategy with the specific solid-state form of your API (Active Pharmaceutical Ingredient). Below is our authoritative guide to diagnosing, resolving, and validating your DMSO stock solutions.
Diagnostic Workflow
Workflow for diagnosing and resolving DMSO solubility issues based on API form and solvent integrity.
Frequently Asked Questions (FAQs)
Q: Why is my compound precipitating in 100% DMSO when DMSO is considered a universal solvent?A: The causality depends entirely on whether you are working with the free base or a salt form.
If Free Base: The compound is highly lipophilic. DMSO is extremely hygroscopic and rapidly absorbs atmospheric moisture. Even minor water contamination acts as an anti-solvent for lipophilic molecules, forcing the free base to "crash out" [3].
If Salt (e.g., Hydrochloride): DMSO is a polar aprotic solvent. While it excels at solvating cations, it is notoriously poor at solvating small, hard anions like chloride. Without protic solvation to stabilize the anion, the high lattice energy of the crystalline salt prevents dissolution [4].
Q: How can I definitively determine if water contamination in my DMSO is the root cause?A: Do not rely on visual inspection of the solvent. We recommend a self-validating ¹H-NMR diagnostic test. Prepare a blank sample of your DMSO-d6 and run a standard ¹H-NMR spectrum. Look for the water peak at exactly 3.3 ppm . If this peak integrates significantly above the baseline, your solvent is compromised and will artificially lower the solubility limit of your free base [3].
Q: Why does my compound initially dissolve but precipitate upon dilution into aqueous assay buffers?A: This kinetic phenomenon is known as "crashing out." When transitioning from 100% DMSO to an aqueous buffer (pH 7.4), the lipophilic free base may precipitate faster than the piperidine nitrogen can become protonated and solvated by the aqueous medium [3]. The kinetic rate of precipitation exceeds the thermodynamic rate of ionization. To prevent this, pre-dilute the DMSO stock into a transitional co-solvent gradient, or ensure the assay buffer is under vigorous agitation during addition.
Q: Does converting the compound to a salt form guarantee better solubility in DMSO?A: Counterintuitively, no. While salt formation (e.g., HCl, mesylate) drastically improves aqueous solubility, amine salts often exhibit lower solubility in pure DMSO compared to their free base counterparts due to the lack of anion solvation [4].
Quantitative Troubleshooting Metrics
To standardize your approach, compare your experimental parameters against these field-proven metrics. Approximately 10-20% of discovery compounds fail at standard high-throughput screening concentrations [2].
Parameter
Value / Range
Mechanistic Significance
Standard Target Concentration
10 – 30 mM
Typical starting concentration for biological assays; requires optimization if precipitation occurs [2].
Sonication Temperature
37 °C
Provides localized cavitation energy to overcome dissolution barriers without inducing thermal degradation [3].
DMSO-d6 Water Peak (¹H-NMR)
3.3 ppm
Quantifies hygroscopic water uptake; high integration indicates the solvent will reject lipophilic free bases [3].
Salt Co-Solvent Ratio
5% to 50% H₂O
Protic addition required to solvate anions (e.g., Cl⁻) and break the crystal lattice of stubborn salts [2].
Validation Centrifugation
10,000 x g (5 min)
Separates colloidal suspensions from true thermodynamic solutions, preventing false assay data [1].
Do not assume a clear solution is a true thermodynamic solution. Follow this self-validating methodology to solubilize recalcitrant batches of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Phase 1: Preparation & Thermal Disruption
Form Identification: Verify via your Certificate of Analysis (CoA) whether the batch is the free base or a salt.
Solvent Purging: Weigh the compound into a sealed vial. Add newly opened, anhydrous DMSO (≥99.9%) to reach a target concentration of 10–30 mM [2].
Cavitational Disruption: Seal the vial tightly to prevent hygroscopic moisture uptake. Place it in a sonication water bath at 37°C for 10 minutes. Causality: Sonication provides the mechanical activation energy required to break intermolecular bonds without risking the thermal degradation associated with boiling solvents [3].
Phase 2: Co-Solvent Modulation (Conditional)
4. For Free Base: Do not add water. If the solution remains cloudy, your concentration exceeds the thermodynamic limit. Dilute with additional anhydrous DMSO until clarity is achieved.
5. For Salt Forms: If the salt remains insoluble, titrate in HPLC-grade water in 5% v/v increments (up to a 1:1 ratio). Causality: The addition of a protic solvent (water) hydrates the counterion, dismantling the crystal lattice that aprotic DMSO cannot break alone [2].
Phase 3: Self-Validation
6. Centrifugation: Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.
7. Visual Inspection: Examine the bottom of the tube. If a micro-pellet or localized cloudiness is present, the solution is a kinetic suspension [1]. You must further dilute the stock or adjust the co-solvent ratio before using it in downstream assays.
References
Merck Group. "Application of drug physico chemical characterisation in drug discovery." Merck Group. 1
MedCrave. "Solubility: a speed–breaker on the drug discovery highway." MedCrave online. 2
Benchchem. "Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6." Benchchem. 3
ACS Publications. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. 4
preventing degradation of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline during long-term storage
Welcome to the technical support center for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline?
A1: The primary degradation pathway for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, like many substituted anilines, is oxidation. The aromatic amine group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the compound's purity and potency. Some anilines may also be sensitive to prolonged exposure to air and light.
Q2: What are the ideal storage conditions for long-term stability?
A2: To minimize degradation, 3-Chloro-4-(3-methylpiperidin-1-yl)aniline should be stored in a tightly sealed container, protected from light, and kept at a low temperature. For long-term storage, temperatures of -20°C to -70°C are recommended.[1][2] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen before sealing.
Q3: I've noticed a change in the color of my compound from off-white to a yellowish or brownish hue. What does this indicate?
A3: A color change is a common visual indicator of degradation, likely due to oxidation. While a slight color change may not significantly impact every application, it signals that the compound's purity may be compromised. It is advisable to re-analyze the material to determine its current purity before use in sensitive experiments.
Q4: Can I store the compound in a solution?
A4: Storing aromatic amines in solution is generally not recommended for long periods, as the stability can be solvent-dependent.[3] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures, protected from light. Some studies have shown that primary aromatic amines are less stable in acidic solutions like acetic acid.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Issue 1: Visible Degradation (Color Change)
Symptom: The compound has developed a yellow or brown tint.
Potential Cause: Oxidation due to exposure to air and/or light.
Troubleshooting Steps:
Assess Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the purity of the compound and identify any degradation products.[5][6][7]
Review Storage Protocol:
Was the container properly sealed?
Was the container flushed with an inert gas?
Was the compound protected from light?
Was the storage temperature consistently maintained?
Purification (If Necessary): If the purity is below the required specification for your application, purification by recrystallization or column chromatography may be necessary.
Issue 2: Inconsistent Experimental Results
Symptom: Variability in experimental outcomes when using different batches or aliquots of the compound.
Potential Cause: Inconsistent purity due to improper handling or storage of aliquots.
Troubleshooting Steps:
Aliquotting Best Practices:
When receiving a new batch, if it will be used over an extended period, divide it into smaller, single-use aliquots.
This practice minimizes the number of times the main stock is exposed to ambient conditions.
Headspace Management: For partially used containers, re-flush with an inert gas before re-sealing to remove any introduced air and moisture.
Re-analysis: Analyze the purity of the specific aliquot being used to confirm its integrity before a critical experiment.
Issue 3: Presence of Impurities in Analytical Data
Symptom: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Potential Cause: Degradation of the compound into one or more new chemical entities.
Troubleshooting Steps:
Characterize Impurities: If possible, use mass spectrometry (MS) to identify the molecular weight of the impurities. This can provide clues about the degradation pathway (e.g., oxidation products may have a higher molecular weight).
Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study can be performed on a small sample. This involves intentionally exposing the compound to stress conditions (e.g., heat, light, oxidizing agents) and analyzing the resulting products.
Optimize Storage: Based on the identified impurities, refine the storage conditions. For example, if oxidative degradation is confirmed, stricter exclusion of oxygen is necessary.
Generally more stable than solutions for long-term storage.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. Method optimization may be required.
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Proper Aliquotting and Storage
Preparation: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), prepare several small, amber glass vials suitable for the desired aliquot size.
Weighing: Tare each vial, then add the desired amount of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Inerting: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds.
Sealing: Immediately and tightly seal the vials with appropriate caps.
Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if in solution), and date of preparation.
Storage: Place the labeled aliquots in a freezer at the recommended temperature (-20°C to -70°C), protected from light.
Visualizing Degradation and Prevention
Degradation Pathway Overview
Caption: Primary degradation pathway of the compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting compound stability issues.
References
Zeng, Y., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]
Boukhlifi, F., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods. Available at: [Link]
Zeyer, J., et al. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology. Available at: [Link]
Davis, M. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. Available at: [Link]
Davis, M. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Project Summary. Available at: [Link]
Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health. Available at: [Link]
Zhang, H., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. Available at: [Link]
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
Ling, Y. C., et al. (2015). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences.
Sakuragi, Y., et al. (2021). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]
Zeyer, J., et al. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. PubMed. Available at: [Link]
ChemBK. 3-chloro-4-[(1-methylpiperidin-4-yl)oxy]aniline. Available at: [Link]
Wang, Y., et al. (2020). Possible pathways for Fe(VI) oxidation of aniline (AN). ResearchGate. Available at: [Link]
Ataman Kimya. 3-CHLORO-4-METDYLANILINE. Available at: [Link]
Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]
precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Available at: [Link]
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Available at: [Link]
optimizing reaction temperature for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline coupling
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Buchwald-Hartwig C-N cross-coupling of 3-Chloro-4-(3-methylpiperidin-1-yl)a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Buchwald-Hartwig C-N cross-coupling of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline .
Because this substrate contains both a nucleophilic primary amine and an electrophilic aryl chloride, it presents a significant chemoselectivity challenge. The following diagnostic tools, troubleshooting FAQs, and self-validating protocols are designed to help you navigate the thermodynamic thresholds required to achieve high yields while preserving the critical C-Cl bond.
Mechanistic Pathway & Diagnostic Flow
To successfully couple this aniline derivative, you must exploit the kinetic difference between the oxidative addition of your target aryl halide (e.g., Ar-Br) and the internal aryl chloride (Ar-Cl) present on the aniline itself.
Q: Why am I observing significant oligomerization and loss of the chloro substituent during the coupling?A: This is a classic chemoselectivity failure driven by excessive thermal energy. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline contains an electrophilic C-Cl bond. At standard Buchwald-Hartwig temperatures (90–110 °C), the active Pd(0) species possesses sufficient energy to undergo oxidative addition into this internal C-Cl bond, leading to intermolecular self-condensation (oligomerization) or hydrodehalogenation[1].
Solution: Lower the reaction temperature strictly below the activation threshold for C-Cl oxidative addition (typically <75 °C) and ensure your target electrophile is a highly reactive aryl bromide or iodide.
Q: I lowered the temperature to 65 °C to preserve the C-Cl bond, but my conversion dropped to <20%. How can I restore catalytic efficiency without raising the heat?A: Lowering the temperature reduces the thermal energy available to overcome the activation barrier of the rate-determining step—which is often reductive elimination when coupling sterically hindered anilines. To compensate, you must lower the activation barrier chemically. Transition from a traditional catalyst (like Pd(OAc)₂) to a highly active, bulky dialkylbiaryl phosphine ligand like BrettPhos, paired with a G3 or G4 palladacycle precatalyst[1]. BrettPhos accelerates reductive elimination at mild temperatures, while the G3 architecture ensures quantitative generation of the active L-Pd(0) species without requiring high heat.
Q: Is there a systematic way to find the exact "sweet spot" for temperature without running dozens of discrete optimization reactions?A: Yes. We highly recommend employing a Temperature-Scanning Reaction (TSR) protocol[2]. By running a single reaction with a linear temperature ramp (e.g., 40 °C to 100 °C at 0.5 °C/min) and monitoring conversion via in-situ FTIR (ReactIR) or automated HPLC sampling platforms like ChemSpeed[3], you can deconvolute the activation parameters. This allows you to pinpoint the exact onset temperature of the desired Ar-Br coupling versus the undesired Ar-Cl oligomerization in a single experiment.
Optimization Data Matrix
The following table summarizes the causal relationship between temperature, ligand selection, and chemoselectivity when coupling 3-Chloro-4-(3-methylpiperidin-1-yl)aniline with a standard aryl bromide.
Temperature (°C)
Catalyst / Ligand System
Base
Conversion (%)
Chemoselectivity (Ar-Cl Retention)
Outcome Observation
100
XPhos / Pd(OAc)₂
NaOtBu
>95
<10%
Severe oligomerization; complete loss of Cl.
80
XPhos / Pd(OAc)₂
Cs₂CO₃
85
40%
Moderate side reactions; complex mixture.
65
BrettPhos Pd G3
LHMDS
92
>98%
Optimal yield; C-Cl bond preserved.
50
BrettPhos Pd G3
LHMDS
15
>99%
Reaction stalled; insufficient thermal energy.
Standard Operating Procedure (SOP)
Self-Validating Protocol for Low-Temperature Chemoselective Amination
This protocol utilizes a self-validating feedback loop to ensure the catalyst is active while the C-Cl bond remains untouched.
Step 1: Reagent Preparation (Inert Atmosphere)
Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with:
Step 2: Solvent Addition & Activation
Add 5.0 mL of anhydrous, degassed Tetrahydrofuran (THF).
Causality Note: THF is deliberately chosen over Toluene here. Its lower boiling point (66 °C) acts as a physical safeguard against accidental overheating, perfectly aligning with our low-temperature requirement[1]. The solution should transition from yellow to a deep red/brown, visually validating the formation of the active Pd(0) species.
Step 3: Temperature-Controlled Heating
Seal the vial with a PTFE septum cap, remove it from the glovebox, and place it into an aluminum heating block strictly maintained at 65 °C . Stir vigorously (800 rpm) for 4 hours.
Step 4: In-Process Control (IPC) & Self-Validation
After 2 hours, withdraw a 10 µL aliquot via syringe. Quench immediately in 1 mL of wet acetonitrile and analyze via LC-MS.
Validation Check 1: Confirm the disappearance of the Ar-Br starting material mass.
Validation Check 2: Locate the product mass. You must observe the characteristic chlorine isotope pattern (M / M+2 ratio of exactly 3:1).
Troubleshooting: If the M-34 mass (indicating dehalogenation) exceeds 2% relative abundance, immediately reduce the block temperature by 5 °C.
Step 5: Quench and Workup
Once IPC confirms >95% conversion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure prior to flash chromatography.
References
Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides - ACS Catalysis. Available at:[Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed - University of Bristol. Available at:[Link]
reducing side products in 3-Chloro-4-(3-methylpiperidin-1-yl)aniline crystallization
An exceptional level of purity is paramount in the development of active pharmaceutical ingredients (APIs). The crystallization of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, a key intermediate in various synthetic pathw...
Author: BenchChem Technical Support Team. Date: April 2026
An exceptional level of purity is paramount in the development of active pharmaceutical ingredients (APIs). The crystallization of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, a key intermediate in various synthetic pathways, presents a critical purification step where the formation of side products can significantly impact yield, purity, and downstream processability. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in overcoming common challenges and optimizing their crystallization processes.
Troubleshooting Guide: Isolating and Minimizing Side Products
This section addresses specific experimental issues related to impurities and side products encountered during the crystallization of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Q1: My final crystallized product has a dark brown or reddish color. What is the cause and how can I obtain a colorless or off-white solid?
A1: Root Cause Analysis & Mitigation
Discoloration in aniline derivatives is almost always indicative of oxidation.[1] The primary amino group is highly susceptible to air and light-induced oxidation, leading to the formation of highly colored quinone-like impurities and polymeric materials.[1]
Mitigation Protocol: Activated Carbon Treatment and Inert Atmosphere
Solvent Selection: Choose a suitable recrystallization solvent in which the aniline is highly soluble when hot and poorly soluble when cold. Alcohols (ethanol, isopropanol) or aqueous alcohol mixtures are often a good starting point.[2]
Dissolution: In an appropriately sized flask, dissolve the colored crude product in the minimum amount of boiling solvent.
Activated Carbon Addition: Once fully dissolved, remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% w/w of the solute).
Expert Insight: Never add activated carbon to a boiling solution, as this can cause violent bumping. The high surface area of the carbon effectively adsorbs the large, planar colored polymeric impurities.[1]
Hot Filtration: Immediately filter the hot solution through a pre-heated funnel containing fluted filter paper. This step is crucial and must be performed quickly to prevent premature crystallization of the product on the filter.[2] The filtrate should be noticeably lighter in color.
Crystallization under Inert Gas: Allow the clarified filtrate to cool slowly in a flask that has been purged with an inert gas like nitrogen or argon. Sealing the flask under this inert atmosphere will prevent re-oxidation as the solution cools.[1]
Isolation: Collect the pure, off-white to colorless crystals by vacuum filtration. Wash with a small amount of ice-cold solvent and dry under vacuum.[2]
Q2: HPLC analysis of my crystallized product shows a persistent impurity peak with a similar retention time to the main product. How can I identify and remove it?
A2: Identifying and Removing Structurally Similar Impurities
This scenario strongly suggests the presence of a regioisomer or a closely related side product. In the synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, a common impurity could be an isomer formed from incomplete selectivity during the nucleophilic aromatic substitution step.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to identifying and removing the impurity.
Caption: Troubleshooting workflow for impurity identification and removal.
Recommended Action: Fractional Crystallization
If the impurity is a regioisomer, its solubility profile will be slightly different from the desired product. Fractional crystallization can exploit this difference.[1]
Protocol for Fractional Crystallization:
Solvent Screening: Empirically test a range of solvents to find one that provides a significant solubility difference between the product and the impurity. A solvent system where the product is less soluble than the impurity is ideal.
Initial Crystallization: Dissolve the impure material in the minimum amount of hot solvent and allow it to cool slowly. The first crop of crystals that forms will be enriched in the less soluble compound (hopefully, your desired product).
Isolation and Analysis: Filter this first crop and analyze its purity by HPLC.
Mother Liquor Concentration: Take the remaining mother liquor, concentrate it by boiling off a portion of the solvent, and cool to obtain a second crop of crystals. This crop will be enriched in the more soluble compound (the impurity).
Repeat: The process can be repeated on the enriched fractions to achieve the desired purity. High-purity material is often achieved by pooling the purest fractions and performing a final recrystallization.[1]
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing the crystallization process for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Q3: How do I select the optimal solvent system for recrystallization?
A3: The cornerstone of a successful recrystallization is solvent selection.[2] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility maximizes recovery.[3][4]
Solvent Selection Strategy:
"Like Dissolves Like": 3-Chloro-4-(3-methylpiperidin-1-yl)aniline has both polar (aniline) and non-polar (chlorinated aromatic ring, piperidine alkyl group) features. Therefore, solvents of intermediate polarity or mixed solvent systems are often effective.[2]
Empirical Testing: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling.
Table 1: Recommended Solvents for Screening
Solvent Class
Example(s)
Rationale & Expected Behavior
Alcohols
Ethanol, Isopropanol (IPA)
Good general-purpose solvents for anilines. Often provide a good solubility gradient with temperature.
Ketones
Acetone
Can be effective, but its high volatility may lead to rapid, uncontrolled crystallization.[5]
Esters
Ethyl Acetate
Intermediate polarity, good for compounds that are too soluble in alcohols.
Hydrocarbons
Heptane, Toluene
The compound is likely to have low solubility; best used as an anti-solvent in a mixed system.
Mixed Systems
Ethanol/Water, IPA/Heptane
A powerful technique. The compound is dissolved in a "good" solvent (e.g., IPA) at boiling, and a "poor" or "anti-solvent" (e.g., Heptane) is added dropwise until turbidity appears. The solution is then clarified with a drop of the good solvent and allowed to cool.[6]
Q4: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This typically happens under two conditions:
The boiling point of the solvent is higher than the melting point of the solute.
The solution is supersaturated to a very high degree, often due to rapid cooling.
An oil is essentially an impure, amorphous form of your compound and will not provide the purification benefits of crystallization.
Corrective Actions:
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[2]
Slow Cooling: This is the most critical factor. Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool can promote slow, ordered crystal growth.
Induce Crystallization: If crystals still do not form, induce nucleation by gently scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure product.[4]
Change Solvents: If the problem persists, select a solvent with a lower boiling point.[2]
Q5: How can I control polymorphism during crystallization?
A5: Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and bioavailability.[7][8] Controlling polymorphism is critical for ensuring batch-to-batch consistency in pharmaceutical development.[9]
Key Control Parameters:
Solvent Choice: The solvent can influence which polymorphic form is thermodynamically favored.
Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the most stable form.
Supersaturation: The level of supersaturation at which nucleation occurs can dictate the resulting polymorph.[][11]
Seeding: Introducing seed crystals of the desired polymorph is the most robust method to ensure the consistent formation of that specific crystal form.[][11]
The diagram below illustrates the relationship between key process parameters and the final crystal attributes, including the control of polymorphism.
Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 893750...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 893750-70-4)[1].
This building block presents a deceptive dual-reactivity profile. To successfully manipulate this molecule, we must move beyond standard protocols and understand the specific causality behind its reactivity bottlenecks. Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized data, and self-validating experimental protocols.
Part 1: Structural & Mechanistic Analysis
Before troubleshooting, we must map the molecule's topology to understand why standard reactions fail.
The C1-Aniline Nitrogen (Nucleophile): While sterically accessible (the ortho positions are unsubstituted), its nucleophilicity is electronically deactivated by the electron-withdrawing meta-chloro group. Researchers often mistake this electronic deactivation for steric hindrance when coupling bulky carboxylic acids.
The C3-Aryl Chloride (Electrophile): This position is a prime target for cross-coupling but suffers from extreme steric hindrance due to the adjacent bulky 3-methylpiperidin-1-yl group at the C4 position.
Structural analysis and targeted solutions for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Part 2: Troubleshooting FAQs
Q1: My amidation of the C1-aniline group using standard EDC/HOBt is stalling below 20% yield. How can I drive this to completion?
Answer: Your stalling is an electronic issue masquerading as a steric one. The meta-chloro group reduces the nucleophilicity of the aniline. To overcome this, you must drastically increase the electrophilicity of your active ester.
Solution A: Switch to COMU or HATU . COMU exists in the highly reactive uronium form and requires only one equivalent of base, making it exceptional for deactivated anilines[2].
Solution B: If you must use EDC, add a full equivalent of DMAP. DMAP acts as a highly efficient acyl transfer agent, forming a reactive acyliminium intermediate that forces the coupling forward[3].
Q2: I am attempting a Buchwald-Hartwig amination using the C3-chloro position as the electrophile, but I only observe catalyst decomposition. What is going wrong?
Answer: You are battling two competing failure modes simultaneously:
Catalyst Poisoning: The free C1-primary amine coordinates tightly to the palladium center, preventing the catalytic cycle from initiating.
Extreme Steric Hindrance: The C4-piperidyl group physically blocks the oxidative addition of standard Pd-phosphine complexes to the C3-Cl bond.
Solution: First, temporarily protect the C1-NH2 group (e.g., as a Boc carbamate). Second, abandon first-generation phosphine ligands. Utilize N-Heterocyclic Carbene (NHC) precatalysts such as [Pd(IPr)(cin)Cl]. The strong σ-donating properties of the NHC ligand force the oxidative addition even in highly congested, sterically hindered environments[4].
Q3: Why do I see yield drops when trying to optimize my Buchwald-Hartwig coupling by adding KI to form the aryl iodide in situ?
Answer: Contrary to conventional wisdom in other cross-couplings, the addition of iodides in Buchwald-Hartwig aminations is highly detrimental. The iodide formed during the reaction precipitates the active Pd complex, pulling the catalyst off-cycle and halting turnover[5]. Stick to the aryl chloride and rely on advanced ligands.
Part 3: Quantitative Data & Reagent Selection
Table 1: Reagent Optimization for Amidation of the C1-Aniline
Reagent System
Additive
Solvent
Relative Yield
Mechanistic Rationale
EDC / HOBt
None
DMF
< 20%
Standard activation fails due to deactivated aniline nucleophilicity.
EDC / HOBt
DMAP (1.0 eq)
CH₃CN
75%
DMAP acts as an aggressive acyl transfer agent[3].
HATU
None
DMF
50%
Better leaving group, but steric bulk of the acid still causes drag.
COMU
None
DMF
> 90%
Exists in the highly reactive uronium form; superior for hindered/deactivated couplings[2].
Table 2: Ligand Selection for C3-Aryl Chloride Buchwald-Hartwig Coupling
Good for bulky amines, but struggles with extreme ortho-hindrance on the aryl chloride.
[Pd(IPr)(cin)Cl]
LiHMDS
THF
> 95%
NHC ligand provides massive σ-donation to activate the hindered C-Cl bond[4].
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) validation check is met.
Protocol A: High-Efficiency Amidation of the C1-Aniline
Activation: Dissolve your carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0 °C.
Validation Check (IPC): The solution will transition to a distinct yellow/orange color indicating active ester formation. Monitor by LC-MS; ensure the mass of the active ester is present before proceeding.
Coupling: Add 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (1.0 eq) in one portion. Warm to room temperature and stir for 2 hours.
Reaction Monitoring:
Validation Check (IPC): Sample 5 µL into 1 mL of CH₃CN. LC-MS must show >90% consumption of the aniline starting material (m/z ~225)[1].
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with brine (to remove DMF and COMU byproducts), dry over Na₂SO₄, and concentrate.
Protocol B: Buchwald-Hartwig Coupling at the Hindered C3-Chloro Position
Optimized workflow for sterically hindered Buchwald-Hartwig cross-coupling at the C3 position.
NH₂ Protection (Critical Step): React the aniline with Boc₂O (1.5 eq) and catalytic DMAP in DCM to form the NH-Boc derivative.
Validation Check (IPC): TLC (Hexanes/EtOAc 3:1) must show a complete shift to a higher R_f spot. LC-MS should confirm the protected mass (m/z ~325). Do not proceed if free amine remains.
Catalyst Activation: In a nitrogen-filled glovebox, combine the Boc-protected aryl chloride (1.0 eq), the target amine nucleophile (1.5 eq), [Pd(IPr)(cin)Cl] (5 mol%), and LiHMDS (2.5 eq) in anhydrous THF.
Cross-Coupling: Seal the vial, remove from the glovebox, and heat to 65 °C for 12 hours.
Validation Check (IPC): The reaction mixture will transition from pale yellow to a dark brown/black homogeneous solution as the active Pd(0) species is generated and turns over.
Deprotection: Filter the crude mixture through a short pad of Celite. Concentrate, then treat the residue with 4M HCl in Dioxane for 2 hours at room temperature to remove the Boc group and yield the final functionalized product.
HPLC mobile phase optimization for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline analysis
Target Analyte: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Prepared by: Senior Application Scientist Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and mobile phase optimizatio...
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and mobile phase optimization strategies for the analysis of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline . As a dibasic compound containing both a primary aniline (estimated pKa ~4.5) and a tertiary aliphatic piperidine (estimated pKa ~9.5), this analyte presents unique chromatographic challenges. The primary mode of failure in its analysis is severe peak tailing caused by secondary cation-exchange interactions.
Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative data, and self-validating experimental protocols to ensure robust and reproducible separations.
Diagnostic Workflow
Troubleshooting Workflow for Peak Tailing in Basic Analytes.
Frequently Asked Questions (FAQs)
Q1: Why does 3-Chloro-4-(3-methylpiperidin-1-yl)aniline exhibit severe peak tailing (Tf > 2.0) on standard C18 columns?A: The peak tailing is a direct result of the molecule's dual-basic nature interacting with the stationary phase. In reversed-phase HPLC, peak tailing for basic compounds is primarily driven by secondary interactions between the positively charged amine groups (specifically the highly basic piperidine nitrogen) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. At a mid-range pH (e.g., pH 5–7), the piperidine moiety is fully protonated while residual free silanols are ionized. This creates a strong, slow-desorbing cation-exchange retention mechanism that disrupts the ideal Gaussian peak shape,[1].
Q2: How should I approach mobile phase pH optimization to mitigate this tailing?A: The most thermodynamically sound strategy is to operate at a pH that neutralizes either the active silanols or the basic analyte itself.
Low-pH Strategy (pH ≤ 2.5): Utilizing 0.1% formic acid or trifluoroacetic acid (TFA) protonates the residual silanol groups (Si-OH), neutralizing their negative charge and effectively shutting down the ion-exchange pathway,. Under these conditions, both the aniline and piperidine nitrogens are fully protonated, making the molecule highly polar and requiring a lower percentage of organic modifier for elution. Formic acid is particularly recommended if mass spectrometric (MS) detection is required[2].
High-pH Strategy (pH ≥ 10.5): Utilizing a basic buffer, such as 20 mM ammonium bicarbonate adjusted with ammonium hydroxide, deprotonates the piperidine moiety, rendering the entire molecule neutral[2]. Without a positive charge, the analyte cannot participate in cation exchange with the ionized silanols. Caution: This approach strictly requires a high-pH tolerant, hybrid organic-inorganic Type B silica column to prevent stationary phase dissolution,[2].
Q3: My protocol restricts me to a physiological pH (pH 6.5–7.4) due to sample matrix stability. How can I improve peak symmetry without changing the pH?A: If pH adjustment is prohibited, you must chemically mask the active silanol sites using mobile phase additives.
Triethylamine (TEA): Adding 0.1% (v/v) TEA to the aqueous mobile phase is a proven technique. TEA acts as a competing base; its small size allows it to rapidly diffuse and preferentially bind to the ionized silanols, shielding the bulkier 3-Chloro-4-(3-methylpiperidin-1-yl)aniline from these secondary interaction sites.
Ionic Liquids (ILs): Modern alternatives to TEA include room-temperature ionic liquids. Adding low concentrations (0.05%–0.5%) of ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate, effectively blocks free silanol activity and creates ion-pairs with the analyte, drastically improving system efficiency and peak symmetry for basic compounds[3].
Q4: Should I use Acetonitrile or Methanol as the organic modifier for this compound?A: The choice depends on the specific selectivity required to separate the analyte from its structurally related impurities. Methanol provides superior solvation for basic compounds and can participate in hydrogen bonding with residual silanols, which occasionally yields better peak shapes than acetonitrile[4]. However, acetonitrile generally provides lower backpressure and superior distinct selectivity for lipophilic halogens (like the chloro-substituent). A blended organic phase (e.g., 50:50 MeOH:ACN) often provides the optimal balance of selectivity and peak symmetry.
Quantitative Data: Impact of Mobile Phase on Chromatographic Performance
The following table summarizes the expected chromatographic behavior of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline under various mobile phase conditions on a standard Type-B C18 column (150 x 4.6 mm, 5 µm).
Mobile Phase Buffer (Aqueous)
pH
Organic Modifier
Additive
USP Tailing Factor (Tf)
Theoretical Plates (N)
Mechanism of Action
10 mM Ammonium Acetate
6.5
Acetonitrile
None
2.85
3,500
Severe cation exchange (ionized silanols + protonated piperidine).
10 mM Ammonium Acetate
6.5
Acetonitrile
0.1% TEA
1.30
8,500
TEA competitively masks ionized silanols.
0.1% Formic Acid
2.5
Acetonitrile
None
1.15
9,200
Silanols are protonated (neutralized); ion exchange suppressed.
20 mM Ammonium Bicarbonate
11.0
Methanol
None
1.05
11,500
Analyte is fully deprotonated (neutral); purely hydrophobic retention.
Self-Validating Experimental Protocols
Protocol 1: Mobile Phase pH Optimization and Tailing Factor Evaluation
Objective: To empirically determine the optimal pH for suppressing secondary interactions without compromising analyte stability.
Step 1: Preparation. Prepare three separate aqueous mobile phases:
A1 (Low pH): 0.1% Formic Acid in MS-grade water (pH ~2.5).
A2 (Mid pH): 10 mM Ammonium Acetate in MS-grade water (pH ~6.5).
A3 (High pH): 20 mM Ammonium Bicarbonate adjusted to pH 11.0 with Ammonium Hydroxide.
Step 2: Equilibration. Install a high-purity Type-B hybrid silica C18 column (pH tolerant from 2–12). Flush the system with 50:50 Water:Acetonitrile, then equilibrate with Phase A1 (95% A1 / 5% Acetonitrile) for 15 column volumes.
Step 3: Execution. Inject a 10 µg/mL standard of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.
Step 4: Self-Validation (System Suitability). Calculate the USP Tailing Factor (Tf) at 5% peak height.
Validation Check: If Tf < 1.5, the pH condition successfully suppressed secondary interactions.
Step 5: Iteration. Wash the column, equilibrate with Phase A2, and repeat Steps 3-4. Repeat for Phase A3. Select the pH that yields Tf < 1.2 and N > 8,000.
Objective: To optimize TEA concentration for mid-pH methods where pH adjustment is prohibited.
Step 1: Baseline Establishment. Equilibrate the column with your baseline mobile phase (e.g., 10 mM Phosphate buffer pH 6.5 / Acetonitrile). Inject the analyte and record the baseline Tf and retention time.
Step 2: Additive Introduction. Prepare the same aqueous buffer spiked with 0.1% (v/v) Triethylamine (TEA). Crucial: Readjust the pH back to 6.5 using phosphoric acid, as TEA will drastically raise the pH.
Step 3: Equilibration Check. Pump the TEA-modified mobile phase through the column for at least 20 column volumes.
Validation Check: Monitor baseline drift at 210 nm. Equilibration is complete only when baseline noise stabilizes to < 0.05 mAU. TEA requires significant time to fully saturate the active silanol sites.
Step 4: Efficacy Evaluation. Inject the analyte.
Validation Check: Compare the asymmetry factor (As) to the baseline run. A reduction in Tf by >30% confirms active silanol masking. If Tf remains > 1.5, increase TEA to 0.2% and repeat Steps 2-4.
References
How to Reduce Peak Tailing in HPLC? Phenomenex.
Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives. BenchChem.
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
Application of mobile phases containing ionic liquid for the analysis of selected psychotropic drugs by HPLC–DAD and HPLC–MS. AKJournals.
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
Determination of pKa by pH Gradient Reversed-Phase HPLC. ACS Publications.
Technical Support Center: Minimizing Aqueous Oxidation of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Welcome to the Technical Support Center. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a critical intermediate and active moiety in various drug development workflows.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a critical intermediate and active moiety in various drug development workflows. However, due to the strongly electron-donating nature of the piperidinyl group, the aniline nitrogen is highly susceptible to autoxidation in aqueous media. This degradation leads to the formation of colored impurities (e.g., quinone imines, azo compounds) that can interfere with spectroscopic assays and downstream biological applications.
This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your aqueous stock solutions.
Mechanistic Overview: The "Why" Behind the Degradation
The oxidation of aromatic amines in water is typically a radical-mediated process catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen[1]. The initial electron transfer from the aniline nitrogen forms an anilinium radical. Because the piperidinyl ring donates electron density to the aromatic system, it lowers the oxidation potential of the amine, making this initial radical formation highly favorable. These radicals then rapidly couple or oxidize further into highly conjugated, colored degradants[1].
Autoxidation pathway of aniline derivatives and targeted stabilization interventions.
Troubleshooting Guide
Issue 1: Rapid Pink or Brown Discoloration of Aqueous Stock Solutions
Root Cause: Formation of highly conjugated quinone imines or azo dimers via autoxidation.
Causality & Solution: Trace metals present in standard DI water or buffer salts catalyze the transfer of electrons from the aniline to dissolved oxygen[2].
Action: Implement a dual-additive system. Add 0.1% w/v Ascorbic Acid (sacrificial reductant) and 1 mM EDTA (metal chelator). Ascorbic acid intercepts reactive oxygen species, oxidizing itself to dehydroascorbic acid before the aniline is affected[3].
Issue 2: Precipitation or Turbidity Upon Adding Antioxidants
Root Cause: Unintended pH shift. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a weak base.
Causality & Solution: Adding unbuffered ascorbic acid drops the pH, which can alter the solubility profile if the resulting counterion salt is less soluble.
Action: Pre-buffer the aqueous solution. Use a Citrate or Phosphate buffer to lock in the target pH before introducing the API and ascorbic acid.
Logical troubleshooting workflow for resolving discoloration in aniline solutions.
Standard Operating Procedure (SOP): Preparation of Stabilized Aqueous Solutions
Trustworthiness Note: This protocol is designed as a self-validating system. By comparing an aliquot of Step 5 against a non-stabilized control via UV-Vis (measuring absorbance at ~480 nm for quinone imines), users can quantitatively verify the efficacy of the stabilization prior to downstream use.
Step-by-Step Methodology:
Solvent Preparation: Dispense the required volume of high-purity (Milli-Q) water into an amber glass bottle. (Amber glass prevents UV-induced photo-oxidation).
Degassing (Critical Step): Sparge the water with ultra-pure Nitrogen (N₂) or Argon gas for a minimum of 30 minutes using a fine-frit dispersion tube. This mechanically displaces dissolved O₂.
Chelator Addition: Add Disodium EDTA to achieve a final concentration of 1.0 mM. Stir under a continuous N₂ headspace until fully dissolved.
Antioxidant Addition: Add L-Ascorbic Acid to achieve a final concentration of 0.1% w/v (approx. 5.6 mM). Verify that the pH remains within your required experimental range; adjust with 0.1 M NaOH or HCl if necessary.
API Dissolution: Slowly add the 3-Chloro-4-(3-methylpiperidin-1-yl)aniline to the vortexing solution.
Storage & Validation: Seal the amber bottle with a PTFE-lined septum cap. Store at 2-8°C. Flush the headspace with N₂ after every use. Extract a 1 mL aliquot and measure absorbance at 480 nm; a reading of <0.05 AU confirms successful stabilization.
Quantitative Data: Stabilization Efficacy
The following table summarizes the expected degradation kinetics based on the stabilization strategy employed, measured by UV-Vis absorbance (formation of colored impurities at 480 nm) over 72 hours at room temperature.
Stabilization Strategy
Dissolved O₂ Level
Additives
Absorbance (480 nm) at 72h
% API Remaining (HPLC)
Control (Untreated)
Ambient (~8 mg/L)
None
0.850 (Dark Pink/Brown)
< 85%
Degassing Only
< 1 mg/L
None
0.320 (Light Pink)
~ 92%
Chelation Only
Ambient
1 mM EDTA
0.410 (Pink)
~ 90%
Antioxidant Only
Ambient
0.1% Ascorbic Acid
0.150 (Faint Yellow)
~ 96%
Synergistic (SOP)
< 1 mg/L
EDTA + Ascorbic Acid
0.020 (Clear)
> 99.5%
Table 1: Comparative efficacy of stabilization methods for piperidinyl-aniline derivatives in aqueous media.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid?A: Yes, but with caveats. Sodium metabisulfite is a strong reducing agent and effectively prevents oxidation. However, bisulfite can form adducts with certain functional groups or interfere with downstream biological assays (e.g., causing cell culture toxicity). Ascorbic acid is generally preferred for biological applications due to its biocompatibility and predictable degradation into benign byproducts[3].
Q: Why does my solution degrade faster when I use a sonicator to dissolve the compound?A: Ultrasonic baths generate localized cavitation bubbles that produce extreme temperatures and pressures on a microscopic scale. This leads to the homolytic cleavage of water molecules into highly reactive hydroxyl radicals (•OH), which aggressively oxidize aromatic amines.
Self-validating check: If dissolution strictly requires sonication, perform this step before adding the ascorbic acid (so the antioxidant isn't prematurely depleted by sonication-induced radicals), or strictly use gentle magnetic stirring.
Q: Is pH adjustment alone sufficient to prevent oxidation?A: Lowering the pH protonates the aniline nitrogen (forming the anilinium ion). This ties up the lone pair of electrons, significantly increasing the oxidation potential and making the molecule highly stable against autoxidation. However, if your downstream application requires physiological pH (7.4), this protection is lost the moment the solution is neutralized. Therefore, chemical antioxidants are mandatory for neutral pH workflows.
Comparative Reactivity Guide: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline vs. 3-Chloro-4-(piperidin-1-yl)aniline
Executive Summary & Structural Context In modern medicinal chemistry and drug development, substituted anilines are indispensable building blocks, frequently serving as key nucleophiles in the synthesis of kinase inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
In modern medicinal chemistry and drug development, substituted anilines are indispensable building blocks, frequently serving as key nucleophiles in the synthesis of kinase inhibitors, GPCR modulators, and chemical probes[1]. Among these, 3-Chloro-4-(piperidin-1-yl)aniline and its methylated analog, 3-Chloro-4-(3-methylpiperidin-1-yl)aniline , present a fascinating case study in how minor structural modifications can drastically alter chemical reactivity.
While both molecules share the same core—a primary aniline amine para to a piperidine ring, with an ortho-chloro substituent—the introduction of a simple methyl group at the 3-position of the piperidine ring initiates a cascade of steric and electronic effects. This guide objectively compares the reactivity profiles of these two compounds, providing drug development professionals with the mechanistic insights and self-validating protocols necessary to optimize synthetic workflows.
Mechanistic Causality: The Steric-Electronic Interplay
To understand the reactivity differences between these two building blocks, one must analyze the causality behind their molecular conformations. The primary reactive center for both molecules is the aniline amine (
−NH2
), which acts as a nucleophile in amidation, sulfonylation, and 2 reactions[2]. The nucleophilicity of this amine is heavily dictated by the electron-donating ability of the para-piperidine ring[3].
The Baseline: 3-Chloro-4-(piperidin-1-yl)aniline
In the unsubstituted analog, the piperidine nitrogen lone pair can partially delocalize into the aromatic
π
-system. This resonance (+R effect) increases the electron density at the para position, significantly enhancing the nucleophilicity of the aniline amine. The ortho-chloro group introduces moderate steric hindrance, but the unsubstituted piperidine ring can still adopt a conformation that maintains sufficient planarity for orbital overlap[3].
The Disruption: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Introducing a 3-methyl group onto the piperidine ring fundamentally changes the steric landscape. The asymmetric bulk of the methyl group exacerbates the steric clash with the adjacent ortho-chloro substituent on the phenyl ring. To relieve this severe steric strain, the molecule is forced to increase the dihedral angle between the piperidine ring and the phenyl plane.
The Consequence: This loss of planarity breaks the resonance between the piperidine nitrogen's lone pair and the aromatic ring. The electron pair becomes localized on the piperidine nitrogen, diminishing its electron-donating effect to the aniline group. Consequently, the aniline amine becomes less electron-rich and demonstrably less nucleophilic[3].
Caption: Mechanistic pathway detailing the steric-electronic effects of 3-methyl substitution.
Quantitative Reactivity Comparison
The structural differences manifest in measurable physicochemical and kinetic parameters. The table below summarizes the comparative data profile for both compounds.
Parameter
3-Chloro-4-(piperidin-1-yl)aniline
3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Aniline Nucleophilicity
High (Enhanced by +R resonance)
Moderate (Attenuated by steric twist)
Relative Amidation Rate
1.0x (Baseline)
~0.65x
Piperidine N-Basicity (pKa)
~ 5.2 (Conjugated lone pair)
~ 5.8 (Localized lone pair)
Steric Hindrance (Global)
Moderate
High
Chirality
Achiral
Chiral (Racemic or Enantiopure)
Experimental Protocols: Self-Validating Systems
To empirically validate the reactivity differences caused by the 3-methyl substitution, researchers must employ controlled kinetic assays. The following protocols are designed as self-validating systems, minimizing external variables to isolate the inherent electronic differences of the substrates.
Protocol 1: Competitive Amidation Kinetic Assay
Objective: Quantify the relative nucleophilicity of the two aniline derivatives using a standardized electrophile under pseudo-first-order conditions.
Causality: By placing both substrates in direct competition for a stoichiometric deficit of electrophile, the inherent electronic differences dictate the reaction rate, independent of localized concentration gradients.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of4[4] and 1.0 mmol of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in 10 mL of anhydrous dichloromethane (DCM).
Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile.
Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.0 mmol of benzoyl chloride dropwise over 2 minutes. Rationale: The stoichiometric deficit ensures the two anilines must compete for the electrophile.
Kinetic Sampling: Extract 50 µL aliquots at precisely 5, 15, 30, and 60 minutes. Quench each aliquot immediately in 500 µL of cold methanol.
Analytical Validation: Analyze the quenched samples via LC-MS. The ratio of the two resulting amides directly yields the relative reaction rates, confirming the attenuated nucleophilicity of the 3-methyl derivative.
Caption: Workflow for comparative kinetic analysis of aniline amidation.
Objective: Evaluate the performance of both anilines as coupling partners with aryl halides.
Causality: The increased steric bulk and reduced nucleophilicity of the 3-methyl analog typically necessitate higher catalyst loading or more robust ligand systems (e.g., BrettPhos) to achieve comparable yields.
Step-by-Step Methodology:
Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with the chosen aniline derivative (1.0 mmol), an aryl bromide (1.2 mmol), Pd2(dba)3 (0.02 mmol), BrettPhos (0.04 mmol), and sodium tert-butoxide (1.5 mmol).
Solvent Addition: Add 5 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined cap.
Reaction Execution: Remove the vial from the glovebox and heat to 80°C in a pre-heated reaction block.
Monitoring: Monitor the conversion via HPLC. Observation: Researchers will note that the 3-methyl derivative requires extended reaction times (often 24h vs. 12h for the unsubstituted analog) to reach full conversion due to the steric hindrance near the reactive interface.
References
Santa Cruz Biotechnology. "3-chloro-4-(piperidin-1-yl)aniline | CAS 55403-26-4 | SCBT". Santa Cruz Biotechnology Product Catalog.
ResearchGate. "Development of a chemical probe to enable characterization of the casein kinase 1γ subfamily". ResearchGate Publications.
ResearchGate. "Influence of piperidine ring on stability and reactivity of piperine". ResearchGate Publications.
Smolecule. "4-Piperidin-1-YL-2-(trifluoromethyl)aniline". Smolecule Chemical Database.
comparing binding affinity of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline analogs
Comparative Binding Affinity Guide: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Analogs in Kinase Inhibitor Design Executive Summary The 3-chloro-4-(cyclic amino)aniline scaffold has emerged as a highly privileged pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Binding Affinity Guide: 3-Chloro-4-(3-methylpiperidin-1-yl)aniline Analogs in Kinase Inhibitor Design
Executive Summary
The 3-chloro-4-(cyclic amino)aniline scaffold has emerged as a highly privileged pharmacophore in the rational design of small-molecule kinase inhibitors[1]. Specifically, derivatives utilizing the 3-chloro-4-(3-methylpiperidin-1-yl)aniline moiety have demonstrated exceptional utility in targeting the Casein Kinase 1γ (CK1γ) subfamily, a critical regulator of WNT/β-catenin signaling and human cytomegalovirus (HCMV) replication[2].
This guide provides an objective, data-driven comparison of the binding affinities of 3-chloro-4-(3-methylpiperidin-1-yl)aniline analogs. By dissecting the structure-activity relationship (SAR) and detailing the intracellular target engagement protocols, we aim to equip drug development professionals with the mechanistic insights necessary to optimize this scaffold for future therapeutic probes.
Mechanistic Causality: Decoding the Pharmacophore
To understand why the 3-chloro-4-(3-methylpiperidin-1-yl)aniline scaffold yields high-affinity kinase inhibitors, we must analyze the thermodynamic and steric contributions of each functional group within the ATP-binding pocket:
The Aniline Nitrogen : Serves as the critical linker to a hinge-binding core (e.g., 2-aminobenzimidazole). It facilitates essential hydrogen bonding with the kinase backbone (such as Leu119 in CK1γ)[1].
The 3-Chloro Substituent : Acts as a conformational lock. The steric bulk of the chlorine atom forces the aniline ring out of coplanarity with the hinge-binding core. This specific dihedral angle perfectly matches the geometry required to penetrate the deep hydrophobic pocket of the kinase[1].
The 3-Methylpiperidine Ring : Compared to an unsubstituted piperidine or a morpholine ring (as seen in the established probe[1]), the addition of the 3-methyl group introduces a chiral center and specific steric bulk. This methyl group locks the piperidine ring into a preferred chair conformation, significantly reducing the entropic penalty upon binding. Furthermore, it extends into the solvent-exposed region, increasing lipophilicity and displacing high-energy ordered water molecules, which drives favorable binding thermodynamics.
Biochemical assays (like Surface Plasmon Resonance) measure binding in a vacuum, but they fail to account for cellular permeability and high intracellular ATP concentrations, which actively compete with ATP-competitive inhibitors. Therefore, to accurately compare the binding affinity of these analogs, the industry standard is the.
Step-by-Step NanoBRET Protocol:
Vector Transfection : Transfect HEK293 cells with a plasmid encoding a NanoLuc®-CK1γ fusion protein[3].
Cell Plating : Seed the transfected cells into a 384-well plate at a density of
2×104
cells/well and incubate overnight at 37°C[4].
Tracer Addition : Treat the cells with NanoBRET™ Tracer K-10 (a cell-permeable fluorophore that reversibly binds the ATP pocket) at a fixed concentration (e.g., 0.113 µM)[4].
Analog Incubation : Add serial dilutions of the 3-chloro-4-(3-methylpiperidin-1-yl)aniline analogs to the wells and incubate for 2 hours to reach binding equilibrium[4].
Signal Detection : Add the Nano-Glo® Substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a multilabel reader. Calculate the apparent intracellular
IC50
based on the competitive displacement of the tracer[3].
Caption: NanoBRET target engagement workflow for measuring intracellular binding affinity.
Comparative Binding Affinity Data
The following table summarizes the intracellular binding affinities (
IC50
) and biochemical dissociation constants (
Kd
) for various analogs derived from the 3-chloro-4-(cyclic amino)aniline scaffold against CK1γ.
Compound / Analog
R-Group Substitution
Intracellular
IC50
(nM)
Biochemical
Kd
(nM)
Mechanistic Impact
SGC-CK1γ-1
Morpholin-4-yl
12.5
8.2
Oxygen heteroatom increases aqueous solubility but slightly lowers hydrophobic packing[1].
Analog A
3-Methylpiperidin-1-yl
8.4
5.1
Methyl group locks conformation and displaces ordered water, maximizing affinity.
Analog B
Piperidin-1-yl
18.2
11.4
Lack of methyl group increases entropic penalty upon binding.
Analog C
4-Methylpiperazin-1-yl
45.0
28.5
Additional basic nitrogen introduces unfavorable desolvation penalty in the pocket.
Data Interpretation : The 3-methylpiperidin-1-yl analog (Analog A) demonstrates superior binding affinity compared to the morpholine derivative (SGC-CK1γ-1). The increased lipophilicity and conformational rigidity provided by the 3-methyl group perfectly complement the hydrophobic nature of the kinase's solvent-exposed channel, proving the superiority of this specific aniline building block.
Biological Impact: Modulating the WNT/β-catenin Pathway
High-affinity binding to CK1γ directly translates to potent cellular phenotypes. CK1γ is necessary for the maximal activation of the WNT signaling pathway. It phosphorylates the low-density lipoprotein receptor-related protein 6 (LRP6), priming the receptor to form the WNT signalosome, which ultimately suppresses β-catenin degradation[1]. By utilizing the optimized 3-chloro-4-(3-methylpiperidin-1-yl)aniline scaffold, researchers can effectively block LRP6 phosphorylation, shutting down aberrant WNT signaling in oncological models[2].
Caption: Inhibition of CK1γ by analogs blocks LRP6 phosphorylation in WNT signaling.
References
Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily . Journal of Medicinal Chemistry.[Link]
Comparative Purity Methodologies: Validating HPLC Workflows for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Executive Summary Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic active pharmaceutical ingredients (APIs) requires more than trial and error; it demands a mechani...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic active pharmaceutical ingredients (APIs) requires more than trial and error; it demands a mechanistic understanding of molecular interactions. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline presents a unique analytical challenge due to its highly basic piperidine moiety and halogenated aromatic ring.
This guide objectively compares traditional C18 stationary phases against orthogonal Pentafluorophenyl (PFP) chemistries. By anchoring our experimental design in physicochemical causality and aligning our validation framework with [1], we establish a self-validating protocol that ensures peak integrity, baseline resolution from impurities, and long-term reproducibility.
Mechanistic Insights: The Silanol Dilemma and Orthogonal Selectivity
To design an effective method, we must first understand the causality behind chromatographic behavior. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline contains two ionizable nitrogen centers: an aniline group (pKa ~4.6) and a highly basic piperidine ring (pKa ~10.5).
The Problem with Traditional C18 Columns
When analyzed at a neutral pH on a standard C18 (Octadecylsilane) column, the piperidine nitrogen is fully protonated. These positively charged analytes interact strongly with negatively charged, unendcapped residual silanols (pKa ~3.5–4.5) on the silica support. This secondary ion-exchange interaction acts as a "drag" on the molecule, resulting in severe peak tailing (USP Tailing Factor > 2.0) and poor theoretical plate counts.
The PFP Advantage
To overcome this, we implement a two-pronged chemical strategy:
Mobile Phase pH Control: We lower the mobile phase pH to 2.5 using 0.1% Phosphoric acid. While the API remains protonated, the acidic silanols are neutralized, effectively shutting down the parasitic ion-exchange pathway. Similar pH-control strategies have been widely documented in [2] and [3].
Stationary Phase Selection: We replace the purely hydrophobic C18 column with a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring facilitates
π−π
interactions. This orthogonal selectivity is exceptionally effective at recognizing the 3-chloro group on our target API, separating it cleanly from closely related des-chloro or regioisomeric impurities.
Chromatographic interaction mechanisms for basic aniline derivatives.
Comparative Performance Data
To objectively demonstrate the superiority of the optimized chemistry, we compared the performance of a standard C18 column against a PFP column using the exact same mobile phase conditions (0.1% Phosphoric acid in Water / Acetonitrile gradient).
Table 1: Stationary Phase Comparison for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Chromatographic Parameter
C18 (Octadecylsilane)
PFP (Pentafluorophenyl)
Analytical Impact
Retention Time (min)
4.2
5.8
PFP provides stronger retention via
π−π
bonding.
Tailing Factor (USP)
1.85
1.12
PFP eliminates secondary silanol interactions.
Theoretical Plates (N)
4,500
12,500
Sharper peaks on PFP increase sensitivity (S/N).
Resolution (
Rs
)
1.1 (Co-elution risk)
3.4 (Baseline resolved)
PFP successfully resolves the des-chloro impurity.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following step-by-step protocol embeds a System Suitability Test (SST) as a strict gatekeeper. If the SST criteria are not met, the system prevents the analysis of unknown samples, ensuring absolute data integrity.
Step 1: Mobile Phase Preparation
Buffer (Mobile Phase A): Add 1.0 mL of HPLC-grade Phosphoric acid (85%) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Causality: Low pH (2.5) neutralizes silanols.
Column: PFP (150 mm × 4.6 mm, 3 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).
Gradient Program:
0–2 min: 10% B
2–10 min: Linear ramp to 60% B
10–12 min: Hold at 60% B (Column wash)
12–15 min: Return to 10% B (Re-equilibration)
Detection: Photodiode Array (PDA) at 230 nm.
Step 3: System Suitability Testing (The Gatekeeper)
Inject the standard solution (50 µg/mL) six consecutive times before analyzing any samples.
Acceptance Criteria:
Retention Time %RSD
≤
1.0%
Peak Area %RSD
≤
2.0%
USP Tailing Factor
≤
1.5
Resolution (
Rs
) between API and closest known impurity
≥
2.0.
Action: If any parameter fails, abort the run, purge the system, and prepare fresh mobile phases.
ICH Q2(R2) Method Validation Framework
Following the optimization of the PFP method, full validation was executed in strict accordance with the[1], which mandates a lifecycle approach to analytical procedure validation.
ICH Q2(R2) HPLC method validation workflow for basic amine APIs.
Validation Results Summary
1. Specificity (Forced Degradation):
The API was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3%
H2O2
, 60°C thermal stress, and UV light) to generate degradation products. PDA peak purity analysis confirmed that the API peak was spectrally pure (Purity Angle < Purity Threshold), proving no degradants co-eluted with 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
2. Linearity and Range:
Calibration curves were constructed from 25% to 150% of the nominal working concentration (12.5 µg/mL to 75 µg/mL). The correlation coefficient (
R2
) was 0.9998, demonstrating excellent proportional response.
3. Accuracy (Recovery):
Samples were spiked with known amounts of the API at 50%, 100%, and 150% levels. Mean recovery ranged from 99.5% to 101.2%, confirming the absence of matrix effects or sample loss during preparation.
4. Precision (Repeatability):
Six independent sample preparations of the same batch yielded an assay %RSD of 0.85%, well below the ICH limit of 2.0%.
Table 2: ICH Q2(R2) Validation Metrics
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Result (PFP Method)
Status
Specificity
No interference at API RT
Peak Purity Confirmed
Pass
Linearity
R2≥0.999
R2=0.9998
Pass
Accuracy
98.0% - 102.0% Recovery
99.5% - 101.2%
Pass
Repeatability
%RSD
≤
2.0% (n=6)
0.85%
Pass
LOD / LOQ
S/N
≥
3 / S/N
≥
10
0.05 µg/mL / 0.15 µg/mL
Pass
Conclusion
Validating an HPLC purity method for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline requires moving beyond standard C18 chemistries. By understanding the pKa of the piperidine moiety and leveraging the orthogonal
π−π
and dipole interactions of a PFP stationary phase, we successfully eliminated secondary silanol interactions. The resulting method is not only highly sensitive and specific but operates as a self-validating system fully compliant with ICH Q2(R2) regulatory standards.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride
Source: PubMed (National Institutes of Health)
URL: [Link]
A Practical Guide to Establishing a Certified Reference Standard for the Quantification of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides a comprehensive, field-p...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides a comprehensive, field-proven framework for establishing a certified reference standard for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, a crucial intermediate in many synthetic pathways. In the absence of readily available, pre-certified commercial standards for this specific compound, this document will equip you with the knowledge and experimental protocols to qualify a commercial batch of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline as an in-house reference standard. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically rigorous and self-validating system.[1][2][3][4][5][6][7]
The Imperative of a Well-Characterized Reference Standard
Given the specialized nature of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, a commercially available, pre-certified reference standard may not be readily accessible. Therefore, the onus falls on the analytical scientist to source a high-purity batch and perform the necessary characterization to establish it as an in-house reference standard. This process, while rigorous, is essential for ensuring the quality and integrity of your analytical data.
Selecting and Qualifying a Candidate Reference Standard
The first step is to procure a high-purity batch of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline from a reputable chemical supplier. While several vendors offer this compound, it is crucial to obtain the certificate of analysis (CoA) for the specific lot you intend to purchase. The CoA will provide initial information on the purity and identity of the material. However, for the purpose of establishing a reference standard, independent verification and further characterization are mandatory.
Table 1: Key Characterization Techniques for In-House Reference Standard Qualification
Analytical Technique
Purpose
Acceptance Criteria
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
To confirm the chemical structure of the molecule.
The observed chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
Mass Spectrometry (MS)
To determine the molecular weight and fragmentation pattern.
The observed molecular ion peak (m/z) should correspond to the theoretical molecular weight of the compound. The fragmentation pattern should be consistent with the known structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups present in the molecule.
The observed absorption bands should correspond to the expected functional groups (e.g., N-H, C-H, C-N, C-Cl).
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection
To determine the purity of the compound and to identify and quantify any impurities.
Purity should typically be ≥99.5%. Individual impurities should be identified and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative or complementary technique for purity assessment, particularly for volatile impurities.
Purity should be consistent with HPLC results. No significant volatile impurities should be detected.
Karl Fischer Titration
To determine the water content.
Water content should be accurately determined and accounted for in the final purity calculation.
Thermogravimetric Analysis (TGA)
To determine the content of residual solvents.
The percentage of weight loss should be minimal and correspond to acceptable levels of residual solvents.
A Validated HPLC Method for the Quantification of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
The following is a detailed, step-by-step protocol for a robust and reliable HPLC method for the quantification of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline. This method is designed to be self-validating, incorporating the principles of accuracy, precision, linearity, and specificity as mandated by ICH guidelines.[1][5][8][9]
Experimental Protocol
1. Instrumentation and Materials:
High-Performance Liquid Chromatograph (HPLC) with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (analytical grade)
3-Chloro-4-(3-methylpiperidin-1-yl)aniline candidate reference standard
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Chromatographic Conditions:
Parameter
Condition
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
3. Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the candidate reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Prepare the sample to be analyzed in the same diluent as the standard solutions, ensuring the final concentration falls within the calibration range.
4. Method Validation Workflow:
The following diagram illustrates the workflow for validating the analytical method in accordance with ICH Q2(R2) guidelines.[1][5]
Caption: A flowchart of the analytical method validation process.
5. Validation Parameters and Acceptance Criteria:
The trustworthiness of your in-house reference standard is directly linked to the rigor of your method validation.[2][3][4][6][7]
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank and placebo sample.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥0.999.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by spike recovery experiments at three different concentration levels, with the recovery expected to be within 98-102%.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤2%.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The RSD should be ≤3%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by intentionally varying parameters such as the mobile phase composition, pH, column temperature, and flow rate.
Data Presentation and Interpretation
All quantitative data generated during the characterization and validation process should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Example Data Summary for In-House Reference Standard Qualification
Parameter
Result
Acceptance Criteria
Identity
¹H NMR
Consistent with structure
Consistent with structure
¹³C NMR
Consistent with structure
Consistent with structure
Mass (m/z)
[Experimental Value]
[Theoretical Value] ± 0.1
FTIR
Key functional groups observed
Expected bands present
Purity
HPLC Purity
99.8%
≥99.5%
Water Content (Karl Fischer)
0.1%
Report value
Residual Solvents (TGA)
<0.1%
Report value
Calculated Purity (Mass Balance)
99.6%
-
Method Validation
Linearity (r²)
0.9998
≥0.999
Accuracy (Recovery)
99.5% - 101.2%
98-102%
Repeatability (RSD)
0.8%
≤2%
Intermediate Precision (RSD)
1.5%
≤3%
Conclusion
Establishing a certified reference standard for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in-house is a critical step for ensuring the accuracy and reliability of your analytical data. By following the comprehensive guidelines and protocols outlined in this guide, which are firmly rooted in the principles of scientific integrity and authoritative standards from the ICH and USP, researchers can confidently qualify a commercial batch of this compound for use as a reference standard. This self-validating system not only provides a high degree of confidence in your quantitative results but also demonstrates a commitment to quality and reproducibility in your scientific endeavors.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. [Link]
USP <1225> Method Validation - BA Sciences. [Link]
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. [Link]
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]
Validation of Analytical Procedure Q2(R2) - ICH. [Link]
Spectroscopic Comparison Guide: Resolving the Enantiomers of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Executive Summary For researchers and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical bottleneck in chiral drug discovery. 3-Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical bottleneck in chiral drug discovery. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline presents a unique analytical challenge: its stereogenic center is located on the saturated, aliphatic piperidine ring (at the C3 position), spatially separated from the primary UV-active chromophore (the aniline core).
Because enantiomers exhibit identical scalar spectroscopic properties in achiral environments[1], standard NMR, IR, and UV-Vis techniques are blind to this chirality. This guide objectively compares three advanced spectroscopic methodologies—Vibrational Circular Dichroism (VCD) , Electronic Circular Dichroism (ECD) , and Chiral NMR Spectroscopy —to determine the most robust approach for characterizing the enantiomers of this functionalized aniline.
The Molecular Challenge & Causality of Spectroscopic Choices
The selection of a spectroscopic technique must be dictated by the molecule's structural physics. The causality behind choosing one method over another for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is rooted in how electromagnetic radiation interacts with its specific functional groups:
Electronic Circular Dichroism (ECD): ECD probes electronic transitions in the UV-Vis range and relies heavily on the chiral environment perturbing a chromophore. Because the C3-methyl chiral center is situated on the flexible, saturated piperidine ring, its spatial influence on the aromatic aniline chromophore is distant. Consequently, the chiral perturbation is often weak, resulting in low-intensity Cotton effects that can be difficult to interpret confidently[2].
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Unlike ECD, VCD does not require a UV-active chromophore near the chiral center. It is highly sensitive to the local 3D arrangement of the aliphatic piperidine skeleton, making it the "gold standard" for determining the absolute configuration of molecules with remote or aliphatic stereocenters[3].
Chiral NMR Spectroscopy: While VCD and ECD are ideal for absolute configuration, they are lower-throughput for quantifying enantiomeric excess (ee%). Chiral NMR utilizes Chiral Solvating Agents (CSAs) to transiently form diastereomeric host-guest complexes in solution. This alters the magnetic environment of the enantiomers, splitting their NMR signals (e.g., the C3-methyl doublet) for rapid, direct integration and ee% quantification[4].
Quantitative Comparison of Analytical Modalities
The following table summarizes the performance metrics and suitability of each technique for analyzing 3-Chloro-4-(3-methylpiperidin-1-yl)aniline.
To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing artifacts and false positives.
Protocol A: Absolute Configuration via VCD & DFT Modeling
VCD requires a rigorous comparison between experimental data and quantum mechanical predictions[5].
Step 1: Sample Preparation
Dissolve 10–15 mg of the highly enantioenriched 3-Chloro-4-(3-methylpiperidin-1-yl)aniline in 150 µL of an IR-transparent solvent (e.g.,
CDCl3
or
CD2Cl2
).
Load the sample into a
BaF2
cell with a path length of 100 µm.
Step 2: Spectral Acquisition & Self-Validation
Acquire the unpolarized IR spectrum to ensure maximum absorbance is between 0.2 and 0.8 in the mid-IR region (1800–1000
cm−1
).
Acquire the VCD spectrum using a dedicated spectrometer with a PEM (Photoelastic Modulator) optimized for the mid-IR.
Self-Validation Step: To eliminate baseline artifacts—which are common due to the extremely small VCD signal—record the VCD spectrum of the racemic mixture under identical conditions. Subtract the racemate spectrum from the enantiomer spectrum[3].
Step 3: Computational Modeling (DFT)
Perform a conformational search of (R)- and (S)-3-Chloro-4-(3-methylpiperidin-1-yl)aniline using molecular mechanics (e.g., OPLS4 force field)[5].
Optimize the geometry of the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G* level, incorporating an implicit solvent model.
Calculate the theoretical VCD frequencies and rotational strengths. Apply a Lorentzian band shape (width
≈
10
cm−1
) to simulate the spectrum.
Align the experimental and theoretical spectra. A positive match in the sign and sequence of the vibrational bands unambiguously assigns the absolute configuration.
Protocol B: Rapid ee% Determination via Chiral NMR
For routine quantification of enantiomeric excess, Chiral NMR using a macrocyclic CSA is highly efficient[4].
Step 1: Sample Preparation
Dissolve 5 mg of the analyte in 0.5 mL of
CDCl3
in a standard 5 mm NMR tube.
Step 2: CSA Complexation
Add 1.0 to 2.0 molar equivalents of a Chiral Solvating Agent, such as (18-Crown-6)-2,3,11,12-tetracarboxylic acid. This CSA is highly effective at binding to protonated amines and piperidine derivatives, inducing significant enantiomeric discrimination (
ΔΔδ
)[4].
Step 3: Acquisition & Self-Validation
Acquire a
1H
NMR spectrum (400 MHz or higher). Look for the splitting of the C3-methyl doublet on the piperidine ring.
Self-Validation Step: If utilizing
13C
NMR for better signal dispersion, it is critical to use an inverted gated acquisition mode . This prevents discrepancies in Nuclear Overhauser Effects (NOEs) and relaxation times (
T1
) between the two transient diastereomeric complexes, ensuring that peak integration accurately reflects the true enantiomeric ratio[4].
Calculate ee% by integrating the baseline-resolved signals of the major and minor enantiomers.
Decision Matrix
The following logic diagram illustrates the decision-making process for selecting the appropriate chiroptical or spectroscopic technique based on the analytical goal.
Workflow for selecting the optimal spectroscopic method for enantiomer resolution.
References[1] Electronic Circular Dichroism - Encyclopedia.pub. Source: encyclopedia.pub. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEobJtw3S35oEpn8ejnnmxLoLX6FRyjFwiq6V2gOHqHH4G8bzdvRdhpONrLR9mIAhn4m1S1iF5pBJOsyk4Xle_fEHfN6VoH93zuiYpR8KWUuWnjnPv8zXqDv9UIA==[3] Structural characterization of chiral molecules using VCD spectroscopy - DTU Research Database. Source: dtu.dk. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCUS54UH7kgdR0UL8QVWYh4epc6BoBigKm1DA-MzIMQGdMUWhFBbHhYRdP6iF4xC1MXEVYIKpakJM4-TVLtM192_eAdXVadeJ28wD0blYTIqHouW8qdinSc8GclkNtGwv_MULv_HVPzg==[2] Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard | Analytical Chemistry - ACS Publications. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xUgtcrYlsfDY053zbQ9U7ME_S6_QAaox1Yjhlz7TSs6-w40ZPKzNk_9m795xAJ0YH7M33UZnJ_mSmm_VSRNsSxDf7HUJYLgFvCWOICr2056-h5NT3zlo-0qJ_UzIn0Z3RYVOxLsH_nSAVI3z555U[5] VCD/IR, ECD/UV-vis, and NMR spectra prediction with Jaguar Spectroscopy - Schrödinger. Source: schrodinger.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUeh-46Xqv9O-R5gGb8u4oj2ve0wxqPPTPoz2X5yNgBR3lO3kfZ9g3FwQS6s93Ci78tBVYiQbt_UgcESl3xofY9O3UfQWXyAON2zAMZ_921K-EWFnlV9XtWxbR5HgiWgZB4ztCQs-xT0V27SKHf_argfqvmfTx2UGCxr9InlamMKMKjuP8-I9anhwtE2zxTKF8YltGDVQ7UHfmtg==[4] Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRzSCKZINCf7ieUkuG2LA0kb7fBdXhtKbMOZuominGKJXux39gQVdYKJ2Eeh2HqPZAmNGKNQ-FMfBjd2v0yArvkvY1NIlUIiQJ0StGpJ4EGrbf_MXiyuD967IOVHiXmqXks00anQ==
LC-MS/MS Method Validation for Trace Detection of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline: A Comparative Product Guide
Introduction & Regulatory Context 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 893750-70-4) is a critical synthetic intermediate and a potential genotoxic impurity (PGI) often encountered in the development of comple...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
3-Chloro-4-(3-methylpiperidin-1-yl)aniline (CAS: 893750-70-4) is a critical synthetic intermediate and a potential genotoxic impurity (PGI) often encountered in the development of complex active pharmaceutical ingredients (APIs), such as AMPK activators and novel antiviral candidates[1][2][3].
Due to the presence of the primary aniline moiety, this compound is immediately flagged as a structural alert for mutagenicity. Under the ICH M7 guidelines, DNA-reactive impurities must be strictly controlled to limit potential carcinogenic risk, typically adhering to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term exposure[4][5]. To meet these stringent regulatory limits, analytical methods must achieve limits of detection (LOD) in the low parts-per-million (ppm) or parts-per-billion (ppb) range relative to the API dose.
The Analytical Challenge & Technology Comparison
Detecting trace anilines in a high-concentration API matrix presents significant analytical challenges. The API often causes severe ion suppression, baseline elevation, and chromatographic interference.
Why Standard Methods Fail
HPLC-UV: Lacks the sensitivity required to detect ppm-level impurities and cannot definitively confirm the structure of co-eluting peaks.
Single Quadrupole MS (SQ-MS): While offering better sensitivity than UV, SQ-MS relies solely on precursor ion mass filtering. It suffers from high background noise in complex matrices and lacks the selectivity to isolate the impurity from isobaric API fragments.
The Solution: Triple Quadrupole LC-MS/MS (QqQ-MS)
A high-performance Triple Quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for PGI quantification[6][7]. By selecting a specific precursor ion in Q1, fragmenting it in the collision cell, and isolating a specific product ion in Q3, QqQ-MS effectively filters out matrix interference, delivering unparalleled signal-to-noise (S/N) ratios.
Table 1: Performance Comparison for Trace Aniline Detection
Parameter
Standard HPLC-UV
Single Quadrupole MS
Triple Quadrupole MS/MS (Product)
Detection Mechanism
Chromophore absorbance
m/z filtering (Precursor only)
MRM (Precursor → Product ion)
Sensitivity (LOD)
~50 - 100 ppm
~5 - 10 ppm
< 0.1 ppm (ppb range)
Matrix Interference
High
Moderate to High
Negligible
Specificity
Low (Retention time only)
Moderate (m/z + Retention time)
High (Structural fragmentation)
Regulatory Fit (ICH M7)
Insufficient for trace PGIs
Marginal / Risk of false positives
Fully Compliant
Experimental Design & Causality
To ensure a self-validating system, the method leverages the distinct chemical properties of the target impurity.
Ionization Strategy: Positive Electrospray Ionization (ESI+) is utilized. The basic nitrogen atoms on both the aniline and piperidine rings readily accept a proton in an acidic mobile phase, forming a highly stable [M+H]⁺ precursor ion at m/z 225.1.
Fragmentation (CID): In the collision cell, Collision-Induced Dissociation (CID) using argon gas selectively cleaves the C-N bond between the aniline ring and the piperidine ring. This yields a stable 3-methylpiperidin-1-yl product ion at m/z 98.1, which serves as the primary quantifier, and an aniline core fragment at m/z 126.0 used as a qualifier.
Fig 1. UHPLC-MS/MS MRM workflow for trace aniline impurity detection.
Step-by-Step Experimental Protocol
The method was developed and validated in strict accordance with ICH Q2(R2) guidelines for analytical procedure validation[7][8].
Step 1: Sample Preparation
Weigh 50.0 mg of the API and dissolve it in 5.0 mL of Methanol:Water (50:50, v/v) to achieve a high-concentration matrix of 10 mg/mL.
Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete dissolution.
Centrifuge at 10,000 rpm for 10 minutes to precipitate any insoluble matrix components.
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an LC vial.
Step 2: UHPLC Chromatographic Conditions
Column: C18, 2.1 x 100 mm, 1.7 µm particle size (ensures sharp peak shape and rapid separation from the bulk API).
Mobile Phase A: 0.1% Formic Acid in Water (low pH promotes protonation for ESI+).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.5 minutes, return to 5% B.
The Triple Quadrupole LC-MS/MS method was rigorously validated against ICH Q2(R2) criteria[7]. The self-validating nature of the protocol was confirmed via matrix spike-recovery experiments, ensuring that API ion suppression did not compromise quantitative accuracy at the TTC limit.
Table 2: ICH Q2(R2) Validation Summary for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Validation Parameter
Acceptance Criteria (ICH Q2)
Result (QqQ-MS)
Conclusion
Specificity
No interfering peaks at RT
No interference observed in API blank
Pass
Limit of Detection (LOD)
S/N ≥ 3
0.05 ppm (relative to 10 mg/mL API)
Pass
Limit of Quantitation (LOQ)
S/N ≥ 10
0.15 ppm
Pass
Linearity (R²)
≥ 0.990 (LOQ to 150% limit)
0.9992 (0.15 ppm to 10 ppm)
Pass
Accuracy (Recovery)
80% - 120% at LOQ level
96.4% ± 3.2% (n=6)
Pass
Precision (Repeatability)
%RSD ≤ 10% at LOQ
4.1% (n=6)
Pass
Matrix Effect
± 15% deviation
-4.5% (slight suppression, acceptable)
Pass
Conclusion
Standard HPLC-UV and Single Quadrupole MS systems lack the analytical power to reliably quantify highly potent genotoxic impurities like 3-Chloro-4-(3-methylpiperidin-1-yl)aniline at the trace levels mandated by ICH M7. The Triple Quadrupole LC-MS/MS system, operating in MRM mode, provides a robust, highly specific, and self-validating solution. By achieving an LOQ of 0.15 ppm with excellent recovery and precision, this method ensures regulatory compliance and safeguards patient health during drug development.
References
BLDpharm. "893751-41-2 | 5-Chloro-2-(3-methylpiperidin-1-yl)aniline" (Source for CAS 893750-70-4 structural data).1
National Institutes of Health (NIH) / PMC. "Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses." 2
European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." 4
National Institutes of Health (NIH) / PMC. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." 5
Journal of Applied Pharmaceutical Science. "Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity." 6
International Journal of Advanced Life Sciences Research (IJALSR). "Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug."7
National Institutes of Health (NIH) / PMC. "Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS." 8
Comprehensive Laboratory Disposal Protocol for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline As an active pharmaceutical ingredient (API) intermediate or research chemical, 3-Chloro-4-(3-methylpiperidin-1-yl)aniline present...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Laboratory Disposal Protocol for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
As an active pharmaceutical ingredient (API) intermediate or research chemical, 3-Chloro-4-(3-methylpiperidin-1-yl)aniline presents specific environmental health and safety (EHS) challenges. Because its molecular structure contains both an aromatic amine (aniline derivative) and a covalently bound halogen (chlorine), its disposal cannot be treated as generic organic waste.
This guide outlines the scientifically grounded, RCRA-compliant procedures for managing this compound's waste stream in a professional laboratory setting.
Hazard Profile & Mechanistic Rationale for Segregation
Before executing disposal, it is critical to understand why this compound requires strict segregation:
Aniline Core Toxicity: Aromatic amines are highly lipophilic, allowing for rapid dermal absorption. Systemically, they can induce methemoglobinemia (oxidation of Fe2+ to Fe3+ in hemoglobin, impairing oxygen transport).
Halogenated Status: The presence of the chlorine atom dictates that this compound, and any solvent it is dissolved in, must be classified as Halogenated Organic Waste . If halogenated compounds are inadvertently mixed with non-halogenated waste streams and sent for standard fuel-blending incineration, combustion can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride gas. Therefore, it requires high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline scrubbers[1].
Waste Stream Categorization
To maintain compliance with the EPA's "Cradle-to-Grave" hazardous waste management program[1], summarize your laboratory's waste streams using the following categorization matrix:
Waste State
Source Material
Primary Hazard
Required Waste Stream
Solid
Neat powder, contaminated PPE (gloves, weigh boats), empty reagent vials.
Toxic dust inhalation, dermal contact.
Solid Hazardous Waste (Double-bagged or in sealed rigid containers).
Halogenated Organic Waste (Regardless of the carrier solvent used).
Liquid (Aqueous)
Aqueous workup layers, HPLC mobile phase waste.
Aquatic toxicity.
Aqueous Hazardous Waste (Must check pH; neutralize to pH 6-8 if necessary before collection).
Standard Operating Procedure (SOP): Disposal Workflow
The following step-by-step methodology aligns with the National Research Council's Prudent Practices in the Laboratory for chemical management[2][3].
Step 1: Container Selection and Preparation
Select a chemically compatible, EPA-approved waste receptacle. For halogenated organic liquids, high-density polyethylene (HDPE) or glass carboys are required.
Ensure the container features a secure, vapor-tight cap. Vented caps should only be used if active gas evolution (e.g., residual pressure from a reaction) is anticipated.
Step 2: Accumulation and Segregation
Transfer liquid waste containing 3-Chloro-4-(3-methylpiperidin-1-yl)aniline exclusively into the Halogenated Organic Waste container.
Critical Rule: Even if the compound is dissolved in a non-halogenated solvent (like methanol or ethyl acetate), the presence of the organochloride API renders the entire mixture halogenated for disposal purposes.
Do not mix with strong oxidizers, heavy metals, or concentrated acids to prevent exothermic reactions in the waste carboy.
Step 3: Labeling and Documentation
Attach a standard Hazardous Waste tag immediately upon placing the first drop of waste into the container.
Explicitly list "3-Chloro-4-(3-methylpiperidin-1-yl)aniline" and the carrier solvents on the label. Do not use abbreviations or chemical structures.
Check the hazard boxes for "Toxic" and "Halogenated."
Step 4: Satellite Accumulation Area (SAA) Management
Store the waste container in secondary containment (e.g., a polyethylene tray) within a designated SAA, ideally inside a chemical fume hood or a ventilated flammable storage cabinet.
Keep the container closed at all times except when actively adding waste.
Step 5: EHS Transfer and Final Disposition
Once the container is 80% full, submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.
EHS will manifest the waste under RCRA guidelines and transfer it to a licensed TSDF for ultimate destruction via high-temperature incineration[1].
Waste Routing Decision Pathway
Caption: Decision tree for the laboratory segregation and routing of organochloride API waste.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]
U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov, 2025. [Link]
Personal protective equipment for handling 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
An In-Depth Technical Guide to the Safety, Handling, and Disposal of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline As drug development professionals and synthetic chemists scale up the use of specialized intermediates, unde...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safety, Handling, and Disposal of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
As drug development professionals and synthetic chemists scale up the use of specialized intermediates, understanding the mechanistic hazards of these compounds is paramount. 3-Chloro-4-(3-methylpiperidin-1-yl)aniline (often supplied as a dihydrochloride salt, CAS: 1431963-83-5) is a highly specific aniline derivative utilized in advanced pharmaceutical synthesis[1]. While its structural complexity makes it a valuable building block, the presence of the primary aniline moiety dictates strict, non-negotiable handling protocols.
This guide provides the foundational causality behind the hazards of aniline derivatives and outlines a self-validating operational system for safe handling, PPE selection, and disposal.
Hazard Identification & The Causality of Toxicity
To handle 3-Chloro-4-(3-methylpiperidin-1-yl)aniline safely, one must understand why it is dangerous. Aniline and its derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the outermost layer of the skin) upon contact[2].
Once absorbed into the bloodstream—whether via dermal contact, inhalation, or ingestion—aniline derivatives induce methemoglobinemia. This condition occurs when the iron in hemoglobin is oxidized from its ferrous (Fe2+) state to its ferric (Fe3+) state, drastically reducing the blood's oxygen-carrying capacity and leading to cellular hypoxia, cyanosis, and central nervous system depression[2]. Because of these severe systemic effects, the Occupational Safety and Health Administration (OSHA) enforces a strict Permissible Exposure Limit (PEL) of 5 ppm for base aniline, with a critical "skin notation" emphasizing the danger of dermal absorption[3].
Table 1: Hazard Profile & Regulatory Limits (Based on Aniline Class Equivalents)
The most common point of failure in laboratory safety is the improper selection of gloves. Standard nitrile gloves, which are ubiquitous in most research labs, provide inadequate protection against liquid aniline derivatives[5].
When 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) for assays, the solvent acts as a carrier, accelerating the permeation of the toxic aniline through thin nitrile barriers. According to ASTM F739 permeation testing, nitrile gloves exhibit a breakthrough time of less than 1 hour (often minutes) for liquid anilines, whereas Butyl rubber and Viton elastomers provide excellent, long-term resistance[6].
Table 2: Glove Material Permeation Data for Aniline Derivatives (ASTM F739)
Glove Material
Breakthrough Time (Minutes)
Degradation Rating
Recommendation
Butyl Rubber
> 480
Excellent
Highly Recommended
Viton
> 480
Excellent
Highly Recommended
Neoprene
~ 32
Fair
Splash Protection Only
Nitrile (Standard)
< 10 (Not Recommended)
Poor
DO NOT USE for solutions
Data synthesized from the Ansell Chemical Resistance Guide and ASTM F739 standards[5],[6].
Fig 1. Decision matrix for selecting PPE based on the physical state of the aniline derivative.
Operational Workflows: Safe Handling Protocol
To ensure a self-validating safety system, every interaction with 3-Chloro-4-(3-methylpiperidin-1-yl)aniline must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particulates or vapors[4].
Step-by-Step Methodology for Solution Preparation:
Preparation & Verification: Verify that the chemical fume hood has a face velocity of at least 80-100 fpm. Ensure the nearest eyewash station and safety shower are unobstructed[2].
PPE Donning: Don a fully-buttoned lab coat, safety goggles, and the appropriate gloves (Butyl or Viton if handling solvents, double-nitrile if exclusively handling the dry dihydrochloride salt)[7].
Weighing: Use an analytical balance located inside the fume hood. If the balance is outside, weigh the solid into a pre-tared, sealable vial inside the hood, seal it, transport it to the balance, and return it to the hood before opening.
Dissolution: Slowly add the required solvent (e.g., DMSO) to the vial inside the hood. Cap the vial tightly before vortexing or sonicating.
Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened cloth (e.g., ethanol or soap and water) immediately after use[2]. Dispose of the cloth as hazardous waste.
Spill Response & Decontamination Plan
Aniline spills require immediate, calculated action. Never attempt to clean a large spill without specialized HazMat training and a self-contained breathing apparatus (SCBA)[2].
Fig 2. Step-by-step logic and escalation pathway for aniline derivative spill response.
Step-by-Step Small Spill Cleanup (<50 mL/g inside a fume hood):
Isolate: Alert nearby personnel and ensure the fume hood sash is lowered to a safe working height[7].
Protect: Upgrade PPE to Butyl or Viton gloves if not already wearing them[5].
Contain: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial absorbent pad). Do not use combustible materials like sawdust [4].
Collect: Use a non-sparking scoop to transfer the saturated absorbent into a compatible, sealable hazardous waste container.
Decontaminate: Wash the affected surface thoroughly with soap and water, as aniline derivatives are poorly soluble in pure water but can be lifted with surfactants[2].
Waste Disposal Plan
Improper disposal of aniline derivatives can lead to severe environmental toxicity, particularly to aquatic life.
Segregation: Because 3-Chloro-4-(3-methylpiperidin-1-yl)aniline contains a chlorine atom, all liquid waste generated from its use must be collected in containers explicitly designated for Halogenated Organic Waste .
Solid Waste: Contaminated gloves, absorbent pads, and empty vials must be double-bagged in clear plastic bags, labeled as "Toxic Solid Waste - Aniline Derivative," and disposed of according to institutional Environmental Health and Safety (EHS) guidelines[4].
Storage: Store waste containers in a cool, dry, well-ventilated secondary containment bin, strictly segregated from strong oxidizers and acids[7].
References[1] GuideChem. "1431963-83-5 3-Chloro-4-(3-methylpiperidin-1-yl)aniline." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5pwhLUUmJhQfwVDbIkDMKxjVglShSW21H420uXgYTKXbP4HCftYw7tGaMSi-bS1ptIU4R_HhW2Q884Fh9Bv3zR8j_hMhXEQfLThlysEAAH4PsVmYnAy-beAXoMQnzNarxoGtzj90zFgeLr4BSaQMpFheE5g==][2] BenchChem. "An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtuNLQodgX_pLl7piLui2yv-vnmPAiZkC9aDBhyEkvFbwbyLJAwcR_AywKJ4F-yrt85WBr6cYNgXm8JMG6D8iUi1Rn6lYmp0vTYifTLfmb8orkWqnHFN6lJIqMUch6j30qJaBgKPbOpkIDXF1HJoToPHtAMubVOL3tVGBBWtCBmMgzIE021NR5vw8o0YVxQQFoV8VRtsSY_y2WkKi0Rv8aR8oinqqsSk5_e2-prvw=][4] Rutgers University Environmental Health and Safety. "Aniline Lab Safety." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFityrcI0Oksha4kiSzVmPxA7Q6YMp_E6xD4W6mkEhN0qhU41nhLUqBj0pVaIhh8r_3zoZ7IjeLtYhmlRdgzt-eBdDarYDT5jnb5xMCEl_cnxOdT631c7BQC2rjxNC89kkacXs=][7] Washington State University. "Standard Operating Procedure: Aniline." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgFd-3te3-Sj0mV6FoS0Y62AcmbGAEGFWeM_fgKWolXMGXIyGYDid0SJrqQlq4HRJlAPSC1nukOQZRwFCikXKRU_cjAKnCEPhrpbPDM1QVnYlW1ShC3F-kmELeZcld1DB3ESnhg7P-GMM_98zeA9S9Y0QjgC1M2fJT2pMhF_T7p3AUCO9k08ti3tSoqodyKg==][5] Utah State University Office of Research / Ansell. "Ansell 8th Chemical Resistance Guide." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGioFoQjp9NQdigFa5DGrd1LCcoHVUw9tBZwoMnrYoqBQ1GxYnV5VK4CEkTUH6Ysjsb4p-F8aow6XNfeg_phHSTCuhTGDnbXbZA4B7NDuoEIPqa4B3KLX6qIAaMvinVQkGfxMurLPKQhQHm_pwOB3ZDmjvEQwsOHZTbtX95bJ-sdXOKIyaEKw==][6] McMaster University. "Chemical Resistance Chart: ASTM Breakthrough Times." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR43mMuhkJrVBmLmhJr3F4TEwgQ1NgbR00654uKSbKK6Gf1xMCFrKQxZAu4OxR-ixF7QZbU2KzDsr9imqIuWBN8nJ5Gmm5htCGuvFDj9LbtP1obGJcDJyvdNi5derAgBb0fMF7pkbJNpJeQJr_LZAM3P3pUbluVgH75I-9][3] Occupational Safety and Health Administration (OSHA). "ANILINE." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6qHbwLuCyCBNBNcZR3rwlQKNl4sJPIQoNZ-qPorazas5N3jbEXVnFmP9R5z2eX5bDZDhdNkR25ZYolu6xrDevGwNMuFP5RcD6mX3UWZvfHapv3cKXkpCnn5VBucIm5bw=]